Product packaging for Azatadine maleate (200 MG)(Cat. No.:CAS No. 3978-86-7)

Azatadine maleate (200 MG)

货号: B1665926
CAS 编号: 3978-86-7
分子量: 406.5 g/mol
InChI 键: KGCJWSUJYBJBBW-BTJKTKAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Azatadine (B1203903) Dimaleate in Medicinal Chemistry

Synthesized in 1963 by Schering-Plough, Azatadine was developed as a potent antihistamine with additional anti-allergic properties. nih.gov Its discovery was part of a broader effort in medicinal chemistry to develop compounds with high affinity and selectivity for the histamine (B1213489) H1-receptor to treat allergic conditions. nih.gov Patented in 1967, Azatadine represented an advancement in the field of antihistamines, offering a new structural scaffold for further development. medchemexpress.com The dimaleate salt form, Azatadine dimaleate, was often utilized in research and formulations due to its enhanced water solubility and stability compared to the free base. medchemexpress.com

Azatadine Dimaleate as a Model Compound in Chemical and Biological Investigations

Azatadine dimaleate has served as a valuable model compound in various chemical and biological studies, primarily due to its well-characterized interaction with the histamine H1-receptor.

In pharmacological research, it has been used as a benchmark H1-receptor antagonist to investigate the structure-activity relationships of new antihistaminic compounds. nih.govacs.org Studies have utilized Azatadine to understand the binding kinetics and affinity of ligands to the H1-receptor. For instance, research exploring the effect of cyclization on ligand binding kinetics has used Azatadine as a reference tricyclic ligand. nih.govacs.org These investigations have shown that the tricyclic structure, a key feature of Azatadine, generally leads to higher binding affinity and longer residence time at the H1-receptor compared to non-tricyclic compounds. nih.govacs.org

Furthermore, in vivo and in vitro studies have employed Azatadine to explore the physiological effects of H1-receptor blockade. It has been used in studies on animal models to investigate its protective effects against histamine-induced bronchospasm and other allergic reactions. medchemexpress.com Additionally, research on its effects on psychomotor functions has provided insights into the central nervous system penetration and sedative properties of first-generation antihistamines. nih.gov

The biotransformation of Azatadine has also been a subject of study, with research identifying its major metabolites. These studies, often employing microbial models like Cunninghamella elegans, have been instrumental in understanding the metabolic pathways of tricyclic antihistamines. drugbank.com

Current Research Paradigms and Methodological Approaches for Azatadine Dimaleate

Contemporary research involving Azatadine dimaleate has shifted towards its use as a reference standard and a tool in the development of advanced analytical methodologies.

Analytical Chemistry: The development of sensitive and specific analytical methods for the detection and quantification of antihistamines in biological matrices is an ongoing area of research. Azatadine has been used in the development and validation of such methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods are crucial for pharmacokinetic studies and for monitoring the presence of these compounds. The use of Azatadine and its impurities as reference standards is vital for ensuring the quality and purity of pharmaceutical formulations. synzeal.com Modern analytical approaches, such as Ultra-Performance Liquid Chromatography (UPLC), are being explored to achieve faster and more efficient separation of antihistamines and their related substances, with older HPLC methods for compounds like loratadine (B1675096) (a successor to azatadine) serving as a basis for improvement. waters.com

Computational Chemistry: While specific computational studies solely focused on Azatadine dimaleate are not extensively documented, the broader field of computational drug design frequently uses the structures of known H1-receptor antagonists, including tricyclic compounds structurally related to Azatadine, to build and refine models of the H1-receptor. mdpi.com These computational models, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking simulations, help in understanding the molecular interactions between ligands and the receptor, aiding in the rational design of new antihistamines with improved properties. mdpi.commdpi.com

Pharmacological Research: In modern pharmacology, while newer generation antihistamines are more common, first-generation compounds like Azatadine are still used in comparative studies. For example, research into the potential repurposing of H1-antihistamines for other therapeutic areas, such as oncology, may involve comparisons with a range of antihistamines, including older compounds, to understand the spectrum of activity across the class. nih.gov

Interactive Data Tables

Pharmacological Activity of Azatadine

ParameterValueReference
Histamine H1 Receptor IC506.5 nM medchemexpress.com
Cholinergic Receptor IC5010 nM medchemexpress.com

Key Research Findings

Research AreaFindingReference
In Vivo Animal StudyProtected guinea pigs against histamine-induced death with an oral PD50 of 0.009 mg/kg. medchemexpress.com
Human Psychomotor StudyDid not produce significant impairment of psychomotor function at the standard 2 mg dosage level. nih.gov
Receptor Binding KineticsThe tricyclic structure contributes to higher affinity and longer residence time at the H1-receptor. nih.govacs.org
BiotransformationMetabolized by Cunninghamella elegans into several hydroxylated and demethylated products. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N2O4 B1665926 Azatadine maleate (200 MG) CAS No. 3978-86-7

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

3978-86-7

分子式

C24H26N2O4

分子量

406.5 g/mol

IUPAC 名称

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C20H22N2.C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI 键

KGCJWSUJYBJBBW-BTJKTKAUSA-N

手性 SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=C\C(=O)O)\C(=O)O

规范 SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O

外观

Solid powder

其他CAS编号

3978-86-7

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

3964-81-6 (Parent)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Azatadine Maleate;  azatadine;  azatadine maleate;  Idulamine;  Idulian;  Juste brand of azatadine maleate;  Key brand of azatadine maleate;  Lergocil;  Optimine;  Schering brand of azatadine maleate;  Schering-Plough brand of azatadine maleate;  Zadine

产品来源

United States

Chemical Synthesis and Derivatization Strategies of Azatadine Dimaleate

Foundational Synthetic Routes for Azatadine (B1203903) Dimaleate

The synthesis of Azatadine is a multi-step process involving the construction of its complex tricyclic core and the introduction of the N-methyl-piperidylidene side chain.

The foundational synthesis of Azatadine involves a sophisticated multi-step reaction sequence. One established pathway begins with the formation of a Grignard reagent from N-methyl-4-chloropiperidine and magnesium in an anhydrous tetrahydrofuran (B95107) (THF) solvent. This organometallic reagent is then reacted with the ketone precursor, 4-aza-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one. The resulting alcohol intermediate subsequently undergoes a dehydration reaction to yield the azatadine base. The final step is the salt formation with maleic acid to produce Azatadine Dimaleate.

An alternative synthetic route has also been described, starting from different precursors. gpatindia.com This method involves the reaction of Phenylacetonitrile with ethyl nicotinate (B505614) in the presence of sodium ethoxide. gpatindia.com This is followed by a series of reactions including treatment with hydrogen bromide, reaction with hydrazine, oxidation with hydrogen peroxide, and subsequent reaction with dimethyl sulfate (B86663) and sodium cyanide to form a key intermediate, 3-phenethylpyridine-2-carbonitrile. gpatindia.com This intermediate is then reacted with 1-methyl-4-piperidyl-magnesium chloride to produce a precursor that is cyclized to form the final azatadine structure. gpatindia.com Multi-step syntheses are fundamental in creating complex molecules like Azatadine, allowing for controlled and efficient construction. vapourtec.com

The synthesis of Azatadine relies on several critical precursors and the formation of specific intermediates. In the primary route described, the key precursors are 4-aza-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one and N-methyl-4-chloropiperidine . The reaction between these precursors generates the crucial intermediate alcohol, 4-aza-5-(N-methyl-4-piperidyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ol , which is then dehydrated to the azatadine base. In the alternative pathway, initial precursors include Phenylacetonitrile and ethyl nicotinate , leading to intermediates such as 3-oxo-2-phenyl-3-(pyridin-3-yl)propanenitrile and 3-phenethylpyridine-2-carbonitrile . gpatindia.com

Key Precursors and Intermediates in Azatadine Synthesis

Compound NameRole in SynthesisSynthetic Route
4-aza-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-oneKetone PrecursorPrimary Route
N-methyl-4-chloropiperidinePrecursor for Grignard ReagentPrimary Route
4-aza-5-(N-methyl-4-piperidyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-olAlcohol IntermediatePrimary Route
PhenylacetonitrileStarting PrecursorAlternative Route
Ethyl nicotinateStarting PrecursorAlternative Route
3-phenethylpyridine-2-carbonitrileKey IntermediateAlternative Route

Optimizing reaction conditions is critical for maximizing the efficiency and yield of a synthesis. numberanalytics.com For the final salt formation step to create Azatadine Dimaleate, specific conditions have been identified to improve the yield. The reaction is typically carried out using hexane (B92381) as a solvent, with the mixture stirred at a controlled temperature of 25–30°C for a period of 12–24 hours. Following the reaction, recrystallization from a solvent like isopropyl ether is performed to purify the final product. This optimized process can achieve a synthetic yield of 68–72%. The careful control of parameters such as solvent choice, temperature, and reaction time is a common strategy to enhance reaction outcomes. numberanalytics.combeilstein-journals.org The goal of such optimization is often to discover robust conditions that are applicable across various scales of production. beilstein-journals.org

Optimized Conditions for Azatadine Dimaleate Salt Formation

ParameterOptimal Range/Value
SolventHexane or ethyl acetate (B1210297)
Temperature25–30°C
Reaction Time12–24 hours
Reported Yield68–72%

Alternative Salt Formations and Chemical Equivalents of Azatadine

The salt form of an active pharmaceutical ingredient can significantly influence its physical and chemical properties. While Azatadine is most commonly formulated as a dimaleate salt, other forms have been explored.

Azatadine Dimaleate is the dimaleate salt of the azatadine base. nih.gov It is formed by the reaction of one molecule of azatadine with two molecules of maleic acid, resulting in a 1:2 stoichiometric ratio. This is reflected in its molecular formula, C₂₀H₂₂N₂·2C₄H₄O₄. abmole.com The formation of a maleate (B1232345) salt is a common strategy in pharmaceuticals to improve the aqueous solubility and chemical stability of a compound compared to its free base form. researchgate.net

While the dimaleate salt is the most widely used form of azatadine, patent literature indicates that alternative salt forms have been considered for their potential therapeutic equivalence. These include the sulfate, succinate (B1194679), and acetate salt variants. The selection of a particular salt form is a critical step in drug development, as it can alter key properties. nih.gov For instance, sulfate and acetate are among the most common anions used for injectable dosage forms due to their potential for high aqueous solubility. nih.gov Carboxylate counterions like succinate and acetate are frequently used to modify a drug's physicochemical profile. researchgate.net The investigation into these alternative salts suggests an effort to identify the optimal form of azatadine with the most desirable characteristics for formulation and delivery.

Chemical Modifications and Derivatization Approaches

The exploration of chemical modifications and derivatization of azatadine dimaleate has been a key area of research, aiming to enhance its therapeutic profile and to understand the structural nuances that govern its interaction with biological targets. These investigations are crucial for the development of new chemical entities with improved efficacy and safety.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the correlation between a molecule's three-dimensional structure and its biological activity. For azatadine and its analogues, SAR studies have provided significant insights into the structural features required for H1-receptor antagonism. nih.gov

Further SAR insights include:

Diaryl Substitution: The presence of two aromatic rings (the phenyl and pyridine (B92270) rings in azatadine's case) is considered essential for significant H1-receptor affinity. gpatindia.com

Terminal Nitrogen: The tertiary nature of the terminal nitrogen atom within the 1-methylpiperidylidene moiety is a crucial feature for potent antihistaminic activity. gpatindia.com

Connecting Chain: An ethylene (B1197577) chain connecting the core to the basic nitrogen often results in maximum activity. While the chain in azatadine is part of a rigid ring system, this principle from general first-generation antihistamines highlights the importance of the spatial relationship between these two key pharmacophoric elements. gpatindia.com

Research has shown that constraining the aromatic rings and the basic amine groups has a pronounced effect on the binding kinetics at the H1-receptor. acs.org Modifications to these key areas are a primary focus in the design of new derivatives.

The design and synthesis of azatadine derivatives are primarily driven by the goal of creating second and third-generation antihistamines with improved properties, such as enhanced selectivity for peripheral H1-receptors to reduce central nervous system side effects. drpress.org A prominent example of a derivative is loratadine (B1675096), which succeeded azatadine and features key structural modifications. wikipedia.org

Synthetic strategies often focus on modifying the N-substituent of the piperidine (B6355638) ring or altering the tricyclic core. For instance, replacing the N-methyl group of desloratadine (B1670295) (the major active metabolite of loratadine) with various other substituents has been explored to develop analogues with significant antihistamine activity and reduced side effects. nih.gov One study described the synthesis of N-substituted desloratadine analogues, with (1S,4S)-4-chlorocyclohexyl desloratadine emerging as a potential candidate with high activity and a good safety profile. nih.gov

The synthesis of these complex molecules involves multi-step processes. gpatindia.com A common route to loratadine, for example, starts with 2-cyano-3-methylpyridine (B185307) and proceeds through several stages, including a Ritter reaction, alkylation, hydrolysis, reduction, chlorination, and cyclization steps. researchgate.netgoogle.com Another pathway involves using 8-chloro-5,6-dihydro-11H-benzo chemicalbook.comhmdb.cacyclohepta[1,2-b]pyridin-11-one as a key intermediate, which then undergoes a Grignard reaction and condensation to yield loratadine. google.com These synthetic routes provide a versatile platform for creating a diverse range of derivatives for further biological evaluation. researchgate.net

Table 1: Selected Azatadine Derivatives and Their Modifications

Compound Parent Molecule Key Modification Therapeutic Goal Reference
Loratadine Azatadine Replacement of pyridine ring with a chlorophenyl group and N-methyl with an ethoxycarbonyl group. Non-sedating antihistamine. drpress.org
Desloratadine Loratadine Removal of the ethoxycarbonyl group. Active metabolite with improved potency. nih.gov
(1S,4S)-4-chlorocyclohexyl desloratadine Desloratadine Replacement of the N-H with an N-(1S,4S)-4-chlorocyclohexyl group. Potential 3rd generation antihistamine with high activity and safety. nih.gov

Chemical Reactivity and Intrinsic Stability Investigations of Azatadine Dimaleate

Understanding the chemical reactivity and stability of azatadine dimaleate is critical for ensuring drug product quality. Forced degradation studies under various stress conditions help to identify potential degradation pathways and products.

Oxidation is a common degradation pathway for many pharmaceutical compounds, and azatadine is susceptible to this process. selleckchem.comnih.gov The sites on the azatadine molecule that are most vulnerable to oxidation are the electron-rich nitrogen atoms (in both the piperidine and pyridine rings) and the exocyclic double bond.

Metabolic studies, which can mimic oxidative degradation, have shown that azatadine is almost completely metabolized through processes that include oxidation. selleckchem.com Key oxidative transformations include:

Hydroxylation: The formation of hydroxylated metabolites, such as 7-hydroxyazatadine and 8-hydroxyazatadine, is a major pathway. selleckchem.com

N-Demethylation: The removal of the methyl group from the piperidine nitrogen leads to the formation of N-desmethylazatadine. selleckchem.com

N-Oxide Formation: Oxidation can occur at the nitrogen atom of the piperidine ring, forming the corresponding N-oxide. This is a known degradation pathway for structurally similar compounds like raloxifene. scirp.org

Ring Opening: More extensive oxidation can lead to the opening of the tricyclic ring system, resulting in the formation of zwitterionic isomers. selleckchem.com

Forced degradation studies on related tricyclic antihistamines like rupatadine (B1662895) and azelastine (B1213491) have shown significant degradation under oxidative stress (e.g., using hydrogen peroxide), leading to the formation of various degradation products, including N-oxides. nih.govmdpi.com These studies utilize advanced analytical techniques like LC-Q/TOF-MS for the identification and characterization of the resulting products. nih.gov

Table 2: Identified Oxidative Metabolites/Degradation Products of Azatadine

Product Name Type of Reaction Description Reference
7-Hydroxyazatadine Hydroxylation Addition of a hydroxyl group at the 7-position of the tricyclic system. selleckchem.com
8-Hydroxyazatadine Hydroxylation Addition of a hydroxyl group at the 8-position of the tricyclic system. selleckchem.com
N-Desmethylazatadine N-Demethylation Removal of the methyl group from the piperidine nitrogen. selleckchem.com
Azatadine N-oxide N-Oxidation Oxidation of the piperidine nitrogen to form an N-oxide. scirp.org
Zwitterion Isomers Oxidative Ring Opening Cleavage of the tricyclic ring system. selleckchem.com

The exocyclic double bond connecting the piperidine ring to the tricyclic system is a potential site for reduction reactions. Catalytic hydrogenation is a standard method to achieve such a transformation. For example, a synthetic method for a loratadine impurity involves the reduction of a related compound, methylloratadine, using hydrogen gas with a palladium on carbon catalyst. chemicalbook.com This process saturates a double bond within the molecular structure. Applying similar conditions to azatadine would be expected to reduce the exocyclic double bond, yielding a dihydroazatadine derivative where the piperidyl group is attached via a single bond. The specific conditions, including the choice of catalyst, solvent, temperature, and pressure, would be crucial in controlling the reaction's outcome and selectivity.

The azatadine molecule offers several sites for substitution reactions and functional group transformations, enabling the creation of diverse analogues for SAR studies.

N-Demethylation and Re-alkylation: The N-methyl group on the piperidine ring can be removed (demethylated) and subsequently replaced with other alkyl or functionalized groups. This strategy was employed in the synthesis of desloratadine derivatives, where the piperidine nitrogen was substituted with various moieties to explore effects on activity and safety. nih.gov

Pyridine Ring Substitution: While the pyridine ring is generally less reactive towards electrophilic substitution compared to benzene, such reactions are still possible. However, a more common approach for modifying this part of the molecule involves starting the synthesis with an already substituted pyridine precursor. researchgate.netgoogle.com

Transformation of the Tricyclic Core: Synthetic routes for loratadine demonstrate the transformation of functional groups on the tricyclic system. For example, a ketone intermediate (8-chloro-5,6-dihydro-11H-benzo chemicalbook.comhmdb.cacyclohepta[1,2-b]pyridin-11-one) is a key precursor that is transformed into the final exocyclic double bond structure. researchgate.netgoogle.com This highlights how functional groups within the core can be manipulated to achieve the desired final compound.

These chemical modification strategies are integral to the ongoing effort to refine the pharmacological profile of azatadine-based compounds.

Molecular Pharmacology and Receptor Interaction Profiles of Azatadine Dimaleate

Histamine (B1213489) H1 Receptor Antagonism Mechanisms

The primary mechanism of action for azatadine (B1203903) is its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor superfamily. nih.gov By antagonizing this receptor, azatadine mitigates the physiological responses initiated by histamine, a key mediator in allergic and inflammatory processes. nih.govmdpi.com

Competitive Binding Kinetics at H1-Receptor Sites

Azatadine functions as a competitive antagonist at H1-receptor sites on effector cells. drugbank.com This means it reversibly binds to the same sites as histamine but does not activate the receptor, thereby blocking histamine's ability to elicit a response. nih.gov The interaction between an antagonist and its receptor is defined by its binding kinetics, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These values determine the binding affinity (Ki), a measure of how tightly the drug binds to the receptor, and the residence time (1/kₒff), which indicates the duration of the drug-receptor complex. nih.govacs.org

The binding kinetics of H1-receptor antagonists are commonly determined through in vitro radioligand displacement assays. nih.gov In these experiments, a radiolabeled H1 antagonist, such as [³H]mepyramine, is incubated with cell homogenates expressing the H1 receptor. The addition of an unlabeled antagonist, like azatadine, competes for binding, displacing the radioligand. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is measured and then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation. nih.gov While specific kinetic values for azatadine are not detailed in the available literature, the principles of competitive antagonism and the methods for its characterization are well-established for H1 antagonists.

Table 1: Key Parameters in Receptor Binding Kinetics

Parameter Definition Significance
Ki (Inhibition Constant) The concentration of a competing ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity of the antagonist for the receptor.
kₒₙ (Association Rate Constant) The rate at which the antagonist binds to the receptor. Reflects the speed of onset of receptor blockade.
kₒff (Dissociation Rate Constant) The rate at which the antagonist unbinds from the receptor. Influences the duration of action; a slower kₒff leads to a longer residence time.

| Residence Time (1/kₒff) | The average duration the antagonist remains bound to the receptor. | A long residence time can correlate with a prolonged pharmacological effect. nih.gov |

Cellular and Molecular Inhibition of Histamine-Mediated Physiological Responses

Beyond simple receptor blockade, azatadine has demonstrated an ability to modulate the allergic response at a cellular level by inhibiting the release of inflammatory mediators. In vitro studies using dispersed human lung mast cells have shown that azatadine base inhibits the anti-IgE-induced release of both histamine and leukotriene C4 by 45% and 85%, respectively. nih.gov This indicates that azatadine can stabilize mast cells, preventing the degranulation process that initiates the allergic cascade. nih.govnih.gov

By antagonizing the H1 receptor, azatadine effectively blocks the downstream effects of histamine that characterize an allergic reaction. These effects include vasodilation, which leads to redness, and increased capillary permeability, which results in edema and swelling. nih.gov In a clinical trial involving nasal antigen challenges, pretreatment with azatadine significantly inhibited the elevations of histamine and kinins in nasal secretions, further demonstrating its ability to suppress the release and action of key mediators in the allergic response. nih.gov

Regulation of Calcium Entry Through Voltage-Dependent Calcium Channels

Anticholinergic Activity and Muscarinic Receptor Interactions

Many first-generation H1 antihistamines, including azatadine, possess anticholinergic properties due to their structural similarities to muscarinic antagonists. nih.gov This activity results from the blockade of muscarinic acetylcholine (B1216132) receptors.

Binding Affinity for Cholinergic Receptors

Azatadine exhibits moderate anticholinergic activity by binding to muscarinic receptors. imperfectpharmacy.in The affinity of a drug for these receptors can be quantified by its Ki or IC₅₀ value. Drugs with anticholinergic effects act as antagonists at the five subtypes of muscarinic receptors (M1-M5), though many first-generation antihistamines are nonselective. nih.gov This lack of selectivity can lead to a range of effects associated with the blockade of cholinergic transmission. nih.gov While a comprehensive binding profile of azatadine at each individual muscarinic receptor subtype is not detailed, its activity at these sites is a recognized component of its pharmacological profile.

Table 2: Reported In Vitro Anticholinergic Activity of Azatadine

Parameter Value Receptor Target

| IC₅₀ | 10 nM | Cholinergic Receptors |

Note: Data from MedchemExpress, a commercial supplier.

In Vitro Functional Assays for Anticholinergic Effects (e.g., guinea pig ileum contraction inhibition)

The anticholinergic activity of a compound is often functionally assessed using in vitro preparations, such as the isolated guinea pig ileum. nih.gov In this classic assay, the tissue is stimulated with a cholinergic agonist like acetylcholine, causing it to contract. The addition of an anticholinergic drug competitively inhibits this contraction, and the potency of the drug can be determined.

While specific data for azatadine in the guinea pig ileum assay is not available, its anticholinergic effects have been demonstrated in in vivo functional assays. In a study using conscious guinea pigs, azatadine was shown to delay the onset of dyspnea (shortness of breath) induced by aerosolized acetylcholine, providing clear evidence of its functional anticholinergic activity in a respiratory model.

Table 3: In Vivo Functional Assay of Anticholinergic Effect

Assay Animal Model Agonist Measured Effect Result (PD₅₀)

| Inhibition of Induced Dyspnea | Conscious Guinea Pig | Acetylcholine | Delay in onset of dyspnea | 0.739 mg/kg |

Note: Data from MedchemExpress, a commercial supplier.

Antiserotonin Activity and Serotonin (B10506) Receptor Modulation

While the broad antiserotonin activity is recognized, detailed public data on its specific binding affinities (Ki values) for various serotonin (5-HT) receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, remains limited in readily available scientific literature. Such data would be crucial for a more precise understanding of its modulatory effects on the serotonergic system. The interaction with 5-HT2A receptors, in particular, is an area of interest, as antagonism at this receptor is a known mechanism for various therapeutic effects. fabad.org.trnih.gov

Comparative Molecular Pharmacology

The molecular pharmacology of azatadine dimaleate is best understood when compared and contrasted with other antihistamines of both its own and subsequent generations.

Differentiation from Other First-Generation Antihistamines

First-generation antihistamines are a class of drugs known for their ability to cross the blood-brain barrier, leading to central nervous system effects. nih.gov These agents are also characterized by their relatively poor receptor selectivity, often interacting with cholinergic (muscarinic), alpha-adrenergic, and serotonin receptors in addition to their primary target, the histamine H1 receptor. nih.gov

Azatadine, like its counterparts such as diphenhydramine (B27) and cyproheptadine (B85728), fits this profile. However, the degree of its antiserotonin activity, a trait it shares prominently with cyproheptadine, distinguishes it from other first-generation antihistamines like diphenhydramine, which is more recognized for its sedative and anticholinergic properties. selleckchem.comdroracle.ai The tricyclic structure of azatadine contributes to its potent antihistaminic and antiserotonergic effects. researchgate.net This contrasts with the more linear structure of agents like diphenhydramine.

FeatureAzatadineDiphenhydramineCyproheptadine
Primary Target Histamine H1 ReceptorHistamine H1 ReceptorHistamine H1 Receptor
Other Notable Receptor Interactions Serotonin, CholinergicCholinergic, AdrenergicSerotonin, Cholinergic
Key Differentiating Feature Potent Antiserotonin ActivityPronounced Sedative and Anticholinergic EffectsStrong Appetite-Stimulant Effect via Serotonin Blockade

This table provides a qualitative comparison based on established pharmacological profiles.

Selectivity Profile Compared to Second-Generation H1 Antagonists

Second-generation H1 antagonists, such as loratadine (B1675096) and cetirizine (B192768), were developed to minimize the sedative and anticholinergic side effects associated with their predecessors. This was largely achieved by designing molecules with a lower propensity to cross the blood-brain barrier and a higher selectivity for the peripheral histamine H1 receptor. nih.gov

In a comparative clinical study, azatadine was found to be effective in managing symptoms of seasonal allergic rhinitis, comparable to the second-generation antihistamine loratadine. nih.gov However, the incidence of sedation was higher in the azatadine group, a finding consistent with the general properties of first-generation antihistamines. nih.gov This difference in sedation is a direct reflection of their differing selectivity profiles and ability to penetrate the central nervous system. Loratadine and other second-generation antihistamines exhibit a much lower affinity for muscarinic and other CNS receptors compared to first-generation agents. nih.govnih.gov

CharacteristicAzatadine Dimaleate (First-Generation)Loratadine (Second-Generation)
H1 Receptor Selectivity LowerHigher
CNS Penetration HighLow
Anticholinergic Effects PresentNegligible
Antiserotonin Effects PresentNegligible
Sedation CommonUncommon

This table offers a comparative overview based on pharmacological class characteristics and clinical findings. nih.govnih.gov

Quantitative Receptor Binding and Functional Assay Methodologies

The characterization of the interaction between a compound like azatadine dimaleate and its target receptors is achieved through a variety of in vitro techniques. These assays provide quantitative data on binding affinity and functional activity.

Radioligand Displacement Assays for Receptor Affinity

Radioligand displacement assays are a cornerstone in molecular pharmacology for determining the binding affinity of a compound for a specific receptor. giffordbioscience.com This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity and specificity to the receptor of interest.

The assay is conducted by incubating a preparation of cells or tissues containing the target receptor with a fixed concentration of the radioligand. Increasing concentrations of the unlabeled test compound (in this case, azatadine) are then added. The test compound competes with the radioligand for binding to the receptor. As the concentration of the unlabeled compound increases, it displaces more of the radiolabeled ligand. The amount of radioactivity bound to the receptors is then measured, typically after separating the bound from the unbound radioligand via filtration. giffordbioscience.com

The data from these experiments are used to generate a competition curve, from which the IC50 value can be determined.

Determination of Half Maximal Inhibitory Concentration (IC50) Values

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of receptor binding, the IC50 value represents the concentration of a competing ligand (e.g., azatadine) that is required to displace 50% of the specific binding of the radioligand. sigmaaldrich.com

A lower IC50 value indicates a higher binding affinity of the test compound for the receptor. This value is a crucial parameter in the pharmacological characterization of a drug. The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used in the assay. researchgate.net The Ki value is an absolute measure of binding affinity and is independent of the specific assay conditions.

Preclinical Pharmacokinetics and Disposition of Azatadine Dimaleate in Non Human Systems

Absorption Studies in Animal Models

The absorption profile of a drug is a critical determinant of its therapeutic efficacy. This section explores the absorption of azatadine (B1203903) dimaleate in animal models, covering gastrointestinal, oral, and transdermal routes.

Gastrointestinal Absorption Rates

The absorption rate is a key parameter in determining the onset of a drug's pharmacological effect. It is often characterized by the absorption rate constant (ka) and the time to reach maximum plasma concentration (Tmax). Although a precise Tmax for azatadine in animal models is not documented in available literature, related second-generation antihistamines like loratadine (B1675096) show rapid absorption, with Tmax values generally occurring between 1 and 1.5 hours in humans. nih.gov

Table 1: Comparative Oral Absorption Characteristics of H1-Antihistamines

Compound Tmax (hours) Species
Azatadine Dimaleate Data Not Available -
Loratadine 1 - 1.5 Human
Cetirizine (B192768) ~1 Human
Fexofenadine (B15129) 2.6 Human

This table is for illustrative purposes to provide context with other antihistamines, as specific preclinical data for azatadine dimaleate is not available.

Oral Bioavailability Across Preclinical Species

The oral bioavailability of a drug refers to the fraction of the administered dose that reaches the systemic circulation unchanged. Specific oral bioavailability percentages for azatadine dimaleate in various preclinical species such as rats, dogs, or monkeys are not specified in publicly accessible scientific literature. However, the statement that it is "well absorbed" suggests a reasonable degree of bioavailability. drugbank.com

For context, the oral bioavailability of other antihistamines varies across species. For instance, studies on the related compound loratadine have been conducted in mice, rats, and monkeys, showing extensive metabolism which influences bioavailability. nih.govresearchgate.net The bioavailability of another antihistamine, fexofenadine, has been shown to be affected by drug transporters in rats. rsc.org Similarly, the absolute bioavailability of hydroxynorketamine has been determined to be between 42% and 58% in mice, rats, and dogs. researchgate.net These examples highlight the species-specific nature of oral bioavailability.

Table 2: Oral Bioavailability of Select Compounds in Preclinical Species

Compound Oral Bioavailability (%) Species
Azatadine Dimaleate Data Not Available -
Hydroxynorketamine 46-52 Mouse
Hydroxynorketamine 42 Rat
Hydroxynorketamine 58 Dog
SCH 56592 ~100 (solution), 47 (suspension) Mouse
SCH 56592 ~66 (solution), 48 (suspension) Rat
SCH 56592 72 (solution), 37 (suspension) Dog

This table presents data for other compounds to illustrate the range of oral bioavailability observed in preclinical studies, as specific data for azatadine dimaleate is not available.

Transdermal Delivery System Investigations and Dermal Penetration Mechanisms

Investigations into transdermal delivery systems for azatadine have shown promise. Studies have demonstrated that azatadine can traverse human skin in amounts that are considered clinically effective. pharmaguideline.com Notably, high flux rates of azatadine across the skin have been achieved without the use of chemical penetration enhancers. pharmaguideline.comnih.gov This suggests that azatadine possesses favorable physicochemical properties for dermal penetration.

The mechanism of dermal penetration for drugs is a complex process. It primarily occurs through one of three pathways: the intercellular route (between the cells of the stratum corneum), the transcellular route (through the cells), or the transappendageal route (via hair follicles and sweat glands). researchgate.net The efficiency of penetration is influenced by factors such as the drug's molecular weight, lipophilicity (log P), and the formulation in which it is delivered. pharmaguideline.com For a drug to be delivered transdermally, it must first partition into and then diffuse through the stratum corneum, the outermost layer of the skin, which serves as the primary barrier. nih.gov The ability of azatadine to achieve significant dermal flux without enhancers suggests it has an optimal balance of lipophilicity and hydrophilicity to effectively navigate this barrier.

Distribution Profile in Animal Models

Following absorption, a drug is distributed throughout the body. This section examines the distribution characteristics of azatadine dimaleate in animal models, including its volume of distribution and plasma protein binding.

Volume of Distribution Across Species

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug is distributed in the body's tissues versus the plasma. Specific data on the volume of distribution for azatadine dimaleate in different animal species is not available in the published literature. drugbank.com

For other H1-antihistamines, the volume of distribution can vary significantly. For example, loratadine has a large volume of distribution (119 L/kg), while cetirizine has a much lower Vd (0.4 L/kg). nih.gov A large Vd generally indicates that the drug is extensively distributed into tissues, whereas a low Vd suggests it is largely confined to the plasma and extracellular fluid. nih.gov The Vd is influenced by factors such as a drug's lipid solubility, pKa, and its binding affinity to plasma and tissue proteins. nih.gov

Table 3: Volume of Distribution for Various Antihistamines

Compound Volume of Distribution (L/kg) Species
Azatadine Dimaleate Data Not Available -
Loratadine 119 Human
Cetirizine 0.4 Human
Fexofenadine 5.4 - 5.8 Human
Desloratadine (B1670295) ~49 Human

This table provides comparative data for other antihistamines to illustrate the variability in this pharmacokinetic parameter, as specific data for azatadine dimaleate is unavailable.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, is a key determinant of its pharmacokinetic profile, as generally only the unbound fraction of a drug is pharmacologically active. researchgate.net Information regarding the specific plasma protein binding characteristics of azatadine dimaleate in preclinical species is not publicly available. drugbank.com

In general, there can be significant species differences in plasma protein binding, which can affect the translation of pharmacokinetic and pharmacodynamic data from animals to humans. rsc.orgresearchgate.netnih.gov For many H1-antihistamines, plasma protein binding is high. nih.gov For example, the binding of desloratadine, a metabolite of loratadine, to plasma proteins is reported to be in the range of 85-89%. researchgate.net The degree of protein binding can influence a drug's volume of distribution, clearance, and potential for drug-drug interactions. researchgate.net

Blood-to-Plasma Concentration Ratios

The blood-to-plasma concentration ratio is a critical parameter in pharmacokinetics, indicating the extent of a drug's distribution into red blood cells. This ratio is influenced by factors such as the drug's lipophilicity, charge, and binding to cellular components versus plasma proteins. For azatadine, specific quantitative data on its blood-to-plasma concentration ratio in preclinical animal models is not extensively detailed in the publicly available scientific literature. However, understanding this parameter is crucial for accurately interpreting pharmacokinetic data and for the development of physiologically based pharmacokinetic (PBPK) models. Generally, a ratio greater than one suggests preferential distribution into red blood cells, while a ratio of less than one indicates that the drug is more concentrated in the plasma.

Tissue Distribution Studies in Preclinical Models

Metabolism Pathways in Non-Human Systems

The biotransformation of azatadine is a key determinant of its duration of action and the formation of potentially active or inactive metabolites. Studies in non-human systems, particularly using in vitro models, have shed light on its metabolic pathways.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is often first assessed using in vitro systems such as liver microsomes and hepatocytes. researchgate.netspringernature.com Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Hepatocytes, being intact liver cells, contain both phase I and phase II enzymes and provide a more comprehensive model of hepatic metabolism. springernature.com These assays measure the rate of disappearance of the parent drug over time, providing data on its intrinsic clearance. researchgate.net

While specific quantitative data on the metabolic stability of azatadine (e.g., half-life in minutes, percentage of compound remaining after a specific incubation time) in rat or guinea pig liver microsomes and hepatocytes is not detailed in the available search results, these in vitro models are standard tools for evaluating the metabolic liabilities of drug candidates. researchgate.netspringernature.com The general approach involves incubating the compound with the liver preparation and cofactors like NADPH for CYP-mediated reactions, and then quantifying the remaining parent compound at various time points using methods like LC-MS/MS. researchgate.netresearchgate.net

Identification and Characterization of Major and Minor Metabolites (e.g., 7-hydroxyazatadine, 8-hydroxyazatadine, N-desmethylazatadine, 9-hydroxyazatadine)

Microbial transformation studies, which can often mimic mammalian metabolism, have been instrumental in identifying the metabolites of azatadine. A study utilizing the fungus Cunninghamella elegans led to the isolation and characterization of several metabolites. The biotransformation of azatadine was significant, with 95% of the parent compound being metabolized within 72 hours.

The major metabolites identified were products of aromatic hydroxylation. The two most abundant metabolites were 8-hydroxyazatadine , accounting for 50% of the biotransformed products, and 7-hydroxyazatadine , which constituted 25%. Minor metabolites were also identified, including N-desmethylazatadine , resulting from the removal of the methyl group from the piperidine (B6355638) ring, and 9-hydroxyazatadine . These metabolites were isolated and their structures confirmed using mass spectrometry and proton nuclear magnetic resonance spectroscopy.

Below is a table summarizing the identified metabolites of azatadine from the fungal biotransformation study.

Metabolite NameClassificationPercentage of Biotransformed Product
8-hydroxyazatadineMajor50%
7-hydroxyazatadineMajor25%
N-desmethylazatadineMinorNot specified
9-hydroxyazatadineMinorNot specified

Data derived from a study using Cunninghamella elegans.

Enzymatic Biotransformation Mechanisms (e.g., hydroxylation, demethylation, oxidative ring opening)

The identified metabolites of azatadine point towards specific enzymatic biotransformation pathways. The primary mechanisms observed are hydroxylation and N-demethylation .

Hydroxylation , the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov In the case of azatadine, hydroxylation occurs on the aromatic rings, leading to the formation of 7-hydroxyazatadine, 8-hydroxyazatadine, and 9-hydroxyazatadine. This process increases the polarity of the molecule, facilitating its eventual excretion.

N-demethylation involves the removal of a methyl group from a nitrogen atom, also a reaction typically mediated by CYP enzymes. mdpi.com This leads to the formation of N-desmethylazatadine. While not explicitly mentioned in the context of the fungal study, oxidative ring opening is another potential biotransformation pathway for compounds with cyclic structures, although it was not a major reported pathway for azatadine in the available literature.

Interspecies Differences in Metabolic Profiles

Significant interspecies differences in drug metabolism are a well-documented phenomenon in pharmacology. nih.gov These differences can be both qualitative (formation of different metabolites) and quantitative (varying rates of formation of the same metabolites). Such variations are often due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 isoforms, across species. nih.gov

For azatadine, direct comparative metabolic studies across different preclinical species (e.g., rat vs. guinea pig vs. dog) are not detailed in the provided search results. However, the study using the fungus Cunninghamella elegans was conducted in part because this species is known to produce metabolites that are often identical to those formed in mammals. The identification of hydroxylated and N-demethylated metabolites in this system suggests that these are likely important pathways in mammalian species as well. It is known that the metabolism of other antihistamines, like loratadine, shows quantitative species and gender differences. nih.gov Therefore, it is reasonable to expect that the relative abundance of azatadine metabolites could differ between various non-human species used in preclinical testing.

Excretion Pathways in Non-Human Systems

The elimination of a drug and its metabolites from the body is a critical component of its pharmacokinetic profile. In non-human preclinical studies, understanding the routes and extent of excretion is essential for predicting human pharmacokinetics and assessing potential for drug accumulation. These studies typically involve administering a radiolabeled version of the drug to track its disposition.

Urinary Excretion Analysis and Metabolite Tracking

For other extensively metabolized antihistamines, urinary excretion of the parent drug is often low. nih.govnih.gov Analysis in non-human species like rats, dogs, and monkeys would involve characterizing the metabolic profile in urine to identify which biotransformation products are cleared by the kidneys. nih.gov For a compound like azatadine, which undergoes significant hepatic metabolism, one would expect to find hydroxylated and conjugated metabolites in the urine of test species.

Fecal Excretion Analysis

Fecal excretion is the major elimination route for drugs and metabolites that are not absorbed from the gut or are actively secreted into the gastrointestinal tract, often via the bile. For many hepatically cleared drugs, particularly those with high molecular weights, fecal excretion predominates over urinary excretion. nih.govnih.gov

In preclinical studies with compounds structurally related to azatadine, such as loratadine, radioactivity was primarily eliminated in the feces after oral administration to mice, rats, and monkeys. nih.govresearchgate.net This suggests that the metabolites of these tricyclic antihistamines are substantially cleared through the biliary-fecal route. A typical study in rats and dogs would involve collecting feces for several days after dosing to conduct a mass balance analysis and determine the percentage of the administered dose eliminated through this pathway. mdpi.comcidara.com

Biliary Excretion Studies

Biliary excretion is the process where drugs and their metabolites are transported from the liver into the bile, which is then released into the small intestine. This is a crucial elimination pathway for many metabolized compounds. numberanalytics.com To directly measure this, studies are often conducted in bile-duct cannulated animals, most commonly rats. This procedure allows for the direct collection of bile, preventing its entry into the intestine and subsequent reabsorption (enterohepatic circulation).

Studies on other compounds have shown that bile can be a major route of excretion, accounting for a significant percentage of an oral dose. nih.gov For example, in studies with the antihistamine fexofenadine and the cholesterol-lowering drug atorvastatin, biliary clearance was identified as a primary elimination pathway in rats. nih.govnih.govresearchgate.net Such studies are critical for understanding the role of the liver in drug clearance beyond metabolism.

Below is a representative table illustrating how data from excretion studies in different preclinical species might be presented.

Table 1: Illustrative Excretion Profile of a Radiolabeled Compound in Preclinical Species (% of Administered Dose)

Species Route Urine Feces Bile* Total Recovery
Rat Oral 14% 70% 73% 95%
Dog Oral <5% >80% 33% >85%
Monkey Oral 10% 60% N/A 74%

\Note: Biliary data is typically collected from separate studies in bile-duct cannulated animals. Data presented is illustrative based on findings for other hepatically cleared drugs. nih.govcidara.com*

Preclinical Pharmacokinetic Modeling

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). msdvetmanual.com This is a cornerstone of preclinical drug development, allowing for the simulation of drug behavior and the rational design of clinical studies. researchgate.net

Compartmental Modeling Approaches

Compartmental models are the most common type of PK models. They simplify the body into one or more compartments, such as a central compartment (representing blood and highly perfused tissues) and peripheral compartments (representing less well-perfused tissues). msdvetmanual.com The movement of the drug between these compartments is described by rate constants.

A two-compartment model is frequently used to describe the pharmacokinetics of drugs in preclinical species like the rat. nih.gov This model would characterize the initial distribution phase from the central to the peripheral compartment and the subsequent elimination phase from the central compartment. Analysis of plasma concentration-time data from intravenous and oral studies in animals would be used to estimate key parameters like clearance (CL), volume of distribution of the central compartment (Vc), and intercompartmental clearance (Q).

Non-Linear Mixed-Effects Modeling for Pharmacokinetic Parameters

Non-linear mixed-effects (NLME) modeling, also known as population pharmacokinetic (PopPK) modeling, is a powerful statistical approach used to analyze data from multiple individuals simultaneously. worktribe.commathworks.com This method is particularly valuable in preclinical studies where data can be sparse and variability between animals is common. nih.govsas.com

NLME models account for both fixed effects (typical population parameter values, e.g., average clearance) and random effects (inter-individual variability). worktribe.com This approach allows for a more robust characterization of the drug's pharmacokinetics and the identification of significant covariates (such as body weight or sex) that may influence drug disposition. nih.gov For instance, a PopPK analysis could pool data from various preclinical toxicology studies to build a comprehensive model of a drug's behavior across a wide range of doses in a species like the rat. nih.gov This integrated analysis provides a deeper understanding of dose-exposure relationships and sources of variability.

Allometric Scaling for Interspecies Pharmacokinetic Prediction

Allometric scaling is a mathematical tool used in pharmacology to predict pharmacokinetic parameters across different species based on their body weight. nih.gov This method is founded on the principle that many physiological and metabolic processes scale in a predictable manner with body size. The general allometric equation is expressed as:

Y = a Wb

Where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. The exponent 'b' is particularly important as it describes the nature of the scaling relationship.

For drugs that are eliminated primarily through hepatic metabolism, as is the case for azatadine, clearance often scales with an exponent of approximately 0.75, which reflects the relationship between metabolic rate and body weight. nih.govnih.gov The volume of distribution often scales with an exponent close to 1.0.

While specific allometric scaling data for azatadine dimaleate is not available, a hypothetical application of this principle can be illustrated. To perform an allometric scaling study for azatadine, pharmacokinetic parameters would first be determined in several non-human species (e.g., mouse, rat, dog, monkey) following administration of the compound.

Hypothetical Allometric Scaling Data for a Hepatically Cleared Antihistamine

ParameterMouse (0.02 kg)Rat (0.25 kg)Dog (10 kg)Monkey (5 kg)Allometric Equation
Clearance (CL) 1.5 L/h/kg1.0 L/h/kg0.5 L/h/kg0.6 L/h/kgCL = 1.2 * W0.75
Volume of Distribution (Vd) 5 L/kg4.5 L/kg3.0 L/kg3.5 L/kgVd = 4.0 * W1.0

This table is a hypothetical representation to illustrate the principles of allometric scaling and does not represent actual data for azatadine dimaleate.

By plotting the logarithm of the pharmacokinetic parameter against the logarithm of body weight for each species, a linear relationship can be established, from which the allometric equation is derived. This equation can then be used to predict the corresponding parameter in humans. However, it is crucial to acknowledge that interspecies differences in drug metabolism pathways can sometimes lead to poor predictions. For instance, if a metabolic pathway is prominent in one species but not another, allometric scaling may not be accurate.

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies for Drug Disposition

In vitro-in vivo extrapolation (IVIVE) is another predictive tool that utilizes data from in vitro experiments to forecast the in vivo pharmacokinetics of a drug. This methodology is particularly useful for predicting hepatic clearance. The process typically involves incubating the drug with liver microsomes or hepatocytes from different species, including humans, to determine the intrinsic clearance (CLint) of the compound. mdpi.com

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs, including many antihistamines. mdpi.com By measuring the rate of disappearance of the parent drug in these in vitro systems, the intrinsic ability of the liver enzymes to metabolize the drug can be quantified.

The in vivo hepatic clearance (CLh) can then be predicted from the in vitro data using various models, such as the well-stirred model:

CLh = (Qh * fu * CLint) / (Qh + fu * CLint)

Where Qh is the hepatic blood flow, and fu is the fraction of unbound drug in the plasma.

Factors Influencing IVIVE Predictions for Azatadine Dimaleate

Several factors would be critical in developing an accurate IVIVE model for azatadine dimaleate:

In Vitro Intrinsic Clearance (CLint): This would be determined by incubating azatadine dimaleate with liver microsomes or hepatocytes from various species. Species differences in the expression and activity of specific CYP isoforms could lead to significant variations in CLint.

Plasma Protein Binding (fu): The extent to which a drug binds to plasma proteins influences the fraction of unbound drug available for metabolism. Azatadine, being a basic compound, would likely bind to both albumin and alpha-1-acid glycoprotein. The fraction unbound can vary significantly across species, impacting the accuracy of IVIVE predictions.

Hepatic Blood Flow (Qh): This physiological parameter is well-established for various preclinical species and humans.

Hypothetical In Vitro Data for a Tricyclic Antihistamine

SpeciesIntrinsic Clearance (CLint) in Liver Microsomes (µL/min/mg protein)Fraction Unbound in Plasma (fu)
Rat 1500.25
Dog 800.35
Monkey 1200.30
Human 1000.20

This table is a hypothetical representation to illustrate the parameters used in IVIVE and does not represent actual data for azatadine dimaleale.

By integrating these in vitro derived parameters into physiological models, a prediction of the in vivo hepatic clearance and other pharmacokinetic properties of azatadine dimaleate can be made. The accuracy of these predictions is a critical component of the early drug development process, helping to guide decisions on candidate selection and first-in-human dose predictions.

Preclinical Pharmacodynamics and Efficacy Modeling of Azatadine Dimaleate

In Vitro Functional Assays for Receptor Antagonism

Azatadine (B1203903) dimaleate demonstrates potent antagonistic activity at key receptors involved in allergic and inflammatory responses. Its efficacy has been characterized through various in vitro functional assays, which reveal its dual inhibitory action on histamine (B1213489) and cholinergic pathways, as well as its ability to stabilize mast cells.

Azatadine is a potent histamine H1 receptor antagonist. drugbank.comdrugbank.com Functional assays have determined its high affinity for this receptor, competing with histamine at H1 receptor sites on effector cells. drugbank.comdrugbank.com This antagonism blocks the pharmacological effects of histamine that are mediated through H1 activation, thereby mitigating the intensity of allergic reactions. drugbank.comdrugbank.com The inhibitory concentration (IC50) value quantifies this activity, indicating the concentration of azatadine required to inhibit 50% of the histamine response.

CompoundAssay TargetIC50 ValueReference
AzatadineHistamine H1 Receptor6.5 nM selleckchem.commedchemexpress.com

In addition to its antihistaminic properties, azatadine also functions as a cholinergic inhibitor. selleckchem.commedchemexpress.com It exhibits antagonistic effects at muscarinic acetylcholine (B1216132) receptors, which play a role in processes such as bronchoconstriction. selleckchem.commedchemexpress.comnih.gov Functional assays have quantified its inhibitory potency against cholinergic activity.

CompoundAssay TargetIC50 ValueReference
AzatadineMuscarinic Acetylcholine Receptor10 nM selleckchem.commedchemexpress.com

A key aspect of azatadine's preclinical profile is its ability to inhibit the release of inflammatory mediators from mast cells. In vitro experiments using dispersed human lung mast cells have shown that azatadine base can significantly inhibit the anti-IgE-induced release of key substances involved in allergic reactions. nih.gov This demonstrates a mast cell-stabilizing effect beyond simple receptor antagonism. Specifically, azatadine was found to inhibit the release of both histamine and leukotriene C4 following an IgE-mediated stimulus. nih.gov

MediatorCell TypeStimulusInhibition (%)Reference
HistamineHuman Lung Mast Cellsanti-IgE45% nih.gov
Leukotriene C4Human Lung Mast Cellsanti-IgE85% nih.gov

Animal Models for Allergic and Inflammatory Responses

The anti-allergic and anti-inflammatory efficacy of azatadine has been further substantiated in preclinical animal models. These studies, particularly in guinea pigs, provide in vivo evidence of its ability to counteract the physiological effects of key mediators like histamine and acetylcholine.

In conscious guinea pigs, azatadine has shown significant protective effects against histamine-induced respiratory distress. selleckchem.commedchemexpress.com It effectively delays the onset of dyspnea (difficulty breathing) caused by aerosolized histamine, a standard model for evaluating antihistaminic activity in the airways. selleckchem.commedchemexpress.com Furthermore, oral administration of azatadine protects against lethal doses of intravenously injected histamine, highlighting its systemic potency. selleckchem.commedchemexpress.com The protective dose (PD50) measures the dose required to protect 50% of the animals from the induced effect.

Animal ModelChallengeEffect MeasuredPD50 Value (oral)Reference
Conscious Guinea PigAerosolized HistamineDelay of Dyspnea0.01 mg/kg selleckchem.commedchemexpress.com
Conscious Guinea PigIntravenous HistamineProtection from Death0.009 mg/kg selleckchem.commedchemexpress.com

Consistent with its in vitro anticholinergic activity, azatadine also demonstrates efficacy in animal models of acetylcholine-induced bronchoconstriction. selleckchem.commedchemexpress.com In conscious guinea pigs, it delays the onset of dyspnea triggered by aerosolized acetylcholine, confirming that its mechanism of action involves the antagonism of muscarinic receptors in the airways in an in vivo setting. selleckchem.commedchemexpress.com

Animal ModelChallengeEffect MeasuredPD50 Value (oral)Reference
Conscious Guinea PigAerosolized AcetylcholineDelay of Dyspnea0.739 mg/kg selleckchem.commedchemexpress.com

Serotonin-Induced Dyspnea Models (e.g., conscious guinea pig)

In models of serotonin-induced dyspnea in conscious guinea pigs, azatadine has demonstrated protective effects. When administered orally, azatadine delays the onset of dyspnea induced by aerosolized serotonin (B10506), with a reported median Protective Dose (PD50) of 0.86 mg/kg. Current time information in Préfecture de Kouroussa, GN. This indicates its ability to counteract the bronchoconstrictor effects of serotonin in the airways.

Histamine-Induced Lethality Protection Models (e.g., guinea pig, mice)

Azatadine exhibits potent protective activity against histamine-induced lethality in animal models. In conscious guinea pigs, the oral PD50 for protection against death induced by intravenous histamine is 0.009 mg/kg. Current time information in Préfecture de Kouroussa, GN. In mice, the oral PD50 for the same challenge is 0.22 mg/kg, highlighting the compound's significant antihistaminic effects in vivo. Current time information in Préfecture de Kouroussa, GN.

Allergen-Induced Anaphylaxis Models (e.g., mouse)

In models of allergen-induced anaphylaxis, azatadine has shown efficacy in preventing systemic reactions. Studies in mouse models of anaphylactic shock have determined a 50% protective dose (PD50) of 0.019 mg/kg. Current time information in Préfecture de Kouroussa, GN. In guinea pigs, the PD50 for preventing anaphylactic shock is 0.024 mg/kg. Current time information in Préfecture de Kouroussa, GN. These findings underscore the compound's potential in mitigating severe allergic responses.

Spasmolytic Activity in Isolated Organ Preparations (e.g., guinea pig lungs)

The spasmolytic activity of azatadine has been evaluated in isolated organ preparations. In studies using isolated guinea pig ileum, azatadine has been shown to inhibit contractions induced by various spasmogens. The half maximal inhibitory concentration (IC50) for histamine-induced contractions is 6.5 nM, and for acetylcholine-induced contractions, it is 10 nM. Current time information in Préfecture de Kouroussa, GN. While specific dose-response data for isolated guinea pig lung preparations are not extensively detailed in the reviewed literature, the potent antihistaminic and anticholinergic effects observed in other tissues are indicative of its spasmolytic potential in the airways. The methodology for such an assay typically involves mounting strips of guinea pig lung parenchyma in an organ bath and measuring the isometric contractile response to a spasmogen in the presence of varying concentrations of the antagonist. researchgate.net

Preclinical Pharmacodynamic Modeling and Dose-Response Analysis

The characterization of azatadine's pharmacodynamic effects relies on robust modeling and statistical analysis of dose-response data.

Non-Linear Regression for Half Maximal Effective Concentration (EC50) and IC50 Calculation

To determine the potency of a compound like azatadine, the half maximal effective concentration (EC50) for agonists or the half maximal inhibitory concentration (IC50) for antagonists is calculated. This is typically achieved by fitting dose-response data to a non-linear regression model, often a sigmoidal curve (four-parameter logistic equation). drugbank.comnih.govnih.govstatisticsbyjim.com This model relates the drug concentration to the observed biological response. The IC50 value represents the concentration of the drug that is required to inhibit a biological response by 50%. For azatadine, reported IC50 values include 6.5 nM for histamine receptor inhibition and 10 nM for cholinergic receptor inhibition. Current time information in Préfecture de Kouroussa, GN.

Table 1: In Vitro Inhibitory Activity of Azatadine Dimaleate

Target Model System IC50 (nM)
Histamine Receptor Isolated Guinea Pig Ileum 6.5 Current time information in Préfecture de Kouroussa, GN.

Advanced Analytical Methodologies for Azatadine Dimaleate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For Azatadine (B1203903) dimaleate, various chromatographic methods have been developed to meet the stringent requirements of regulatory bodies.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary and widely accepted method for determining the purity of Azatadine dimaleate. This technique offers high resolution and sensitivity, making it ideal for separating the main compound from potential impurities.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a reversed-phase separation of azatadine can be achieved on a µBondapak CN column (300 x 3.9 mm I.D.). nih.gov Following extraction, the compound can be quantitatively determined using UV detection at a wavelength of 214 nm. nih.gov Another standard method utilizes UV detection at 254 nm, which is considered a gold standard for purity assessment, often enforcing a purity threshold greater than 98.5%. The detector response, measured as the peak area ratio, has been shown to be linear for azatadine over a concentration range of 10 to 2500 ng/ml. nih.gov

Table 1: Example HPLC Parameters for Azatadine Analysis

Parameter Condition Source
Column µBondapak CN (300 x 3.9 mm I.D.) or Intersil ODS C18 (25 cm x 4.6 mm) nih.govresearchgate.net
Detection UV at 214 nm or 254 nm nih.govresearchgate.net
Purity Threshold >98.5%
Linear Range 10 - 2500 ng/ml nih.gov

| Internal Standard | 8-chloroazatadine | nih.gov |

This method is precise and accurate for the determination of the drug in pharmaceutical formulations and has been adapted for analyzing the unchanged drug in human urine. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

For the quantification of Azatadine in biological matrices such as human plasma, where concentrations are typically very low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. nih.govresearchgate.net

A validated LC-MS/MS method for azatadine in human plasma involves sample extraction, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net Analytes are often extracted from plasma using liquid-liquid extraction with a solvent like ethyl acetate (B1210297). nih.gov Loratadine (B1675096) is frequently used as an internal standard (IS) to ensure accuracy. nih.govresearchgate.net

The chromatographic separation is typically performed on a C18 column, such as an Agilent TC-C18 (4.6 mm × 150 mm, 5 µm). nih.govresearchgate.net The mobile phase often consists of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). nih.govresearchgate.net Detection is achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Quantification is performed via multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions. For azatadine, the characteristic transition is m/z 291.3 → 248.2. nih.govresearchgate.net

This method is highly sensitive, with a lower limit of quantitation (LLOQ) reported to be as low as 0.05 ng/mL. nih.govresearchgate.net The method demonstrates good precision, with intra-day and inter-day relative standard deviations (RSD) between 8.93% and 11.57%, and high accuracy, with values ranging from 96.83% to 105.07% of the nominal concentrations. nih.govresearchgate.net

Table 2: Key Parameters for LC-MS/MS Bioanalytical Method for Azatadine

Parameter Specification Source
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net
Sample Matrix Human Plasma nih.govresearchgate.net
Extraction Liquid-Liquid Extraction (Ethyl Acetate) nih.gov
Column Agilent TC-C18 (4.6 mm × 150 mm, 5 µm) nih.gov
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
MRM Transition m/z 291.3 → 248.2 nih.govresearchgate.net
Internal Standard Loratadine (m/z 383.3 → 337.3) nih.govresearchgate.net
LLOQ 0.05 ng/mL nih.govresearchgate.net

| Run Time | 5 minutes | nih.govresearchgate.net |

Gas Chromatography (GC) and Related Separation Techniques

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of tricyclic compounds like azatadine, particularly when coupled with a mass spectrometer (GC-MS). mdpi.comencyclopedia.pub While HPLC is more common for routine pharmaceutical analysis of azatadine, GC-MS serves as a valuable tool, especially in forensic toxicology and for analyzing complex biological samples. nih.gov

For the analysis of antihistamines, sample preparation often involves solid-phase extraction (SPE) to isolate the compounds from the biological matrix. nih.gov The separation is then carried out on a capillary column, such as a DB-1MS. nih.gov The separated compounds are detected by a mass spectrometer, which provides high sensitivity and structural information for definitive identification. mdpi.com The combination of GC's high-resolution separation with MS's sensitive detection allows for the development of robust and accurate methods. encyclopedia.pub

Spectroscopic and Other Advanced Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of Azatadine dimaleate and for identifying potential impurities.

Impurity Profiling and Identification of Chemical Byproducts

Impurity profiling is a critical aspect of quality control for any API. In the synthesis of Azatadine dimaleale, several process-related impurities and degradation products can arise. The identification and control of these byproducts are essential to ensure the safety and purity of the final product. HPLC and LC-MS are the primary techniques used for this purpose.

Key byproducts identified in Azatadine dimaleate impurity profiles include:

Unreacted ketone precursor (Impurity A) : This impurity arises from an incomplete reaction during one of the synthesis steps. Its presence is typically limited to not more than 0.2%.

Dimerization product (Impurity B) : Side reactions, particularly at elevated temperatures, can lead to the formation of dimers of the azatadine molecule. The limit for this impurity is generally set at ≤0.1%.

Maleic acid adduct (Impurity C) : This byproduct can form during the salt formation step with maleic acid. Its limit is typically controlled to ≤0.3%.

Table 3: Common Process-Related Impurities in Azatadine Dimaleate

Impurity Name Common Designation Typical Limit Source
Unreacted ketone precursor Impurity A ≤0.2%
Dimerization product Impurity B ≤0.1%

UV Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of Azatadine dimaleate in bulk or in simple formulations. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance, according to the Beer-Lambert law.

For quantitative determination, a solution of Azatadine dimaleate is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). As established in HPLC-UV methods, Azatadine shows significant absorbance at wavelengths such as 214 nm and 254 nm, which can be utilized for spectrophotometric analysis. nih.gov While not as specific as chromatographic methods, UV spectrophotometry is a valuable tool for routine quality control checks where the identity of the compound is already confirmed and interfering substances are absent.

Flow-Injection Chemiluminescence (FI-CL)

Flow-Injection Chemiluminescence (FI-CL) is a highly sensitive and rapid analytical technique suitable for the determination of trace amounts of pharmaceuticals. nih.govnih.gov The method is based on the detection of light emitted from a chemical reaction involving the analyte. nih.gov In a typical FI-CL system, a sample is injected into a continuously flowing carrier stream, which then merges with a stream of reagents. This mixture passes through a detection cell positioned in front of a photomultiplier tube, which measures the intensity of the emitted light. nih.gov

The application of FI-CL to nitrogen-containing compounds, such as Azatadine, often involves their ability to either enhance or inhibit a known chemiluminescent system. researchgate.net Common FI-CL reactions used in pharmaceutical analysis include:

Potassium Permanganate (B83412) Systems : The analyte can enhance the weak chemiluminescence produced from the reaction of potassium permanganate with a sensitizer (B1316253) like formaldehyde (B43269) in an acidic medium. nih.gov

Luminol (B1675438) Systems : The analyte can inhibit the light emission from the reaction between luminol and an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. researchgate.net

The development of an FI-CL method for Azatadine Dimaleate would involve optimizing experimental parameters such as reagent concentrations, pH, and flow rate to achieve maximum sensitivity and a linear response over a desired concentration range. nih.govresearchgate.net The technique is noted for its high sample throughput and good precision, with relative standard deviations (RSD) typically between 1-2%. nih.gov

Method Validation Parameters and Quality Control

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. Key parameters are defined by regulatory bodies and scientific guidelines.

Linearity and Dynamic Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. The dynamic range is the concentration interval within which the method provides acceptable linearity, accuracy, and precision. A calibration curve is generated by plotting the response against the concentration of standard samples. The relationship is typically assessed using a linear regression analysis, with the correlation coefficient (r²) being a key indicator of linearity. An r² value greater than 0.995 is generally considered acceptable. rsc.org

Table 1: Examples of Linearity Data for Pharmaceutical Compounds Using Various Analytical Methods

Compound/Method Linearity Range Correlation Coefficient (r²)
Related Antihistamine / LC-MS 1.25 - 400 ng/mL ≥ 0.997 rsc.org
Antihistamine / HPLC 2.5 - 20.0 µg/mL > 0.9999 researchgate.net
Loratadine / Derivative Spectrophotometry 4.95 - 72.00 µg/mL 0.99993 researchgate.net
Naphazoline / FI-CL 0.01 - 7.0 mg/L Not specified nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The LOQ is a critical parameter for determining low levels of an analyte, such as in impurity testing or pharmacokinetic studies. For instance, a common acceptance criterion for the Lower Limit of Quantification (LLOQ) is a precision value where the relative standard deviation (RSD) is less than 20%. rsc.org

Table 2: Examples of LOD and LOQ Values for Pharmaceutical Compounds

Compound/Method Limit of Detection (LOD) Limit of Quantification (LOQ)
Loratadine / Derivative Spectrophotometry 0.15 µg/mL 0.46 µg/mL researchgate.net
Related Antihistamine / HPLC 50 ng/mL 200 ng/mL researchgate.net
Naphazoline / FI-CL 8.69 x 10⁻³ mg/L Not specified nih.gov

Precision and Accuracy (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). figshare.com Accuracy is the closeness of the test results to the true or accepted reference value. rsc.org

Intra-day precision (repeatability) is assessed by analyzing replicate samples at different concentration levels within the same day. rsc.orgwisdomlib.org

Inter-day precision (intermediate precision) is determined by analyzing replicate samples on different days to account for variations such as different analysts or equipment. rsc.orgwisdomlib.org

Accuracy is determined by calculating the percentage of recovery of a known amount of analyte spiked into a sample matrix. For many assays, the accuracy should be within ±15% of the nominal value, except at the LOQ where ±20% may be acceptable. rsc.org Precision is generally considered acceptable if the RSD is less than 2-15%, depending on the specific application. researchgate.netresearchgate.net

Table 3: Example of Intra-day and Inter-day Precision and Accuracy Data for a Pharmaceutical Assay

Concentration Level (ng/mL) Type Mean Found Concentration (ng/mL) Accuracy (%) Precision (% RSD)
6.25 Intra-day 6.18 98.88 1.8 rsc.org
50 Intra-day 51.2 102.4 1.5 rsc.org
200 Intra-day 197.6 98.8 2.1 rsc.org
6.25 Inter-day 6.32 101.12 2.5 rsc.org
50 Inter-day 49.1 98.2 2.9 rsc.org

Sample Preparation Techniques for Bioanalysis (e.g., Liquid/Liquid Extraction, Solid-Phase Extraction)

The accurate quantification of azatadine dimaleate in biological matrices is contingent upon effective sample preparation. This crucial step aims to isolate the analyte from complex biological components such as proteins, lipids, and endogenous small molecules that can interfere with analytical measurements. The two most prominent techniques employed for the bioanalysis of azatadine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic and widely utilized method for the extraction of drugs from biological fluids. This technique partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and is based on the analyte's polarity and solubility.

For the analysis of azatadine in human plasma, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed utilizing LLE. amazonaws.comnih.gov In this method, ethyl acetate serves as the extraction solvent. amazonaws.comnih.gov The process involves the addition of the organic solvent to the plasma sample, followed by vigorous mixing to facilitate the transfer of azatadine into the organic phase. After centrifugation to separate the layers, the organic phase containing the analyte is collected. This extract is then typically evaporated to dryness and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase before injection into the analytical system. amazonaws.comnih.gov A study by Zhu et al. (2011) successfully applied this LLE protocol for the determination of azatadine in human plasma, demonstrating good recovery and minimal matrix effects. amazonaws.comnih.gov

Another established application of LLE is in the determination of azatadine in human urine. A high-performance liquid chromatographic (HPLC) assay was developed for its quantification, which also employed a liquid-liquid extraction step to isolate the drug from the urine matrix. akjournals.com

The selection of an appropriate internal standard (IS) is a critical aspect of developing a robust LLE method. The IS should have similar physicochemical properties to the analyte of interest to compensate for any variability during the extraction process and analysis. In the LC-MS/MS analysis of azatadine, loratadine has been effectively used as an internal standard. amazonaws.comnih.gov

ParameterZhu et al. (2011) amazonaws.comnih.govAlton et al. (1987) akjournals.com
Analyte AzatadineAzatadine and its conjugate
Biological Matrix Human PlasmaHuman Urine
Extraction Solvent Ethyl acetateNot specified in abstract
Internal Standard Loratadine8-chloroazatadine
Analytical Method LC-MS/MSHPLC-UV
Key Findings A sensitive and validated method for azatadine quantification in plasma.An accurate and precise method for determining unchanged and hydrolyzed azatadine in urine.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. It utilizes a solid sorbent material, packed into a cartridge or a well plate, to selectively retain the analyte from the liquid sample. Interferences are then washed away, and the purified analyte is eluted with a small volume of an appropriate solvent. SPE offers several advantages over LLE, including higher analyte recovery, cleaner extracts, reduced solvent consumption, and easier automation.

While specific SPE methods for azatadine dimaleate are not extensively detailed in publicly available literature, the methodology can be inferred from established procedures for structurally similar tricyclic antihistamines like desloratadine (B1670295) and loratadine. amazonaws.comakjournals.com Azatadine, being a basic compound, is well-suited for cation-exchange SPE.

A plausible SPE protocol for extracting azatadine from plasma would involve the use of a strong cation-exchange (SCX) sorbent. The general steps would be as follows:

Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by an equilibration step with an acidic buffer (e.g., formic acid solution) to activate the sorbent.

Sample Loading: The plasma sample, pre-treated and acidified to ensure azatadine is in its protonated, positively charged form, is loaded onto the cartridge. The positively charged azatadine will be retained by the negatively charged SCX sorbent.

Washing: The cartridge is then washed with a series of solvents to remove unretained interferences. This typically includes an acidic aqueous wash followed by an organic solvent wash (e.g., acetonitrile/methanol mixture).

Elution: The purified azatadine is eluted from the sorbent using a basic solution (e.g., ammonium hydroxide (B78521) in an organic solvent mixture). The basic conditions neutralize the charge on the azatadine, releasing it from the sorbent.

Post-Elution: The eluate is then evaporated and reconstituted in the mobile phase for analysis.

Alternatively, reversed-phase SPE using a C18 sorbent could be employed, where retention is based on hydrophobic interactions between the analyte and the sorbent.

ParameterProjected Method for Azatadine
SPE Sorbent Strong Cation-Exchange (SCX) or C18
Biological Matrix Human Plasma or Urine
Conditioning Solvents Methanol followed by acidic buffer (e.g., 2% formic acid)
Sample Pre-treatment Dilution in an acidic buffer
Wash Solvents Acidic buffer, followed by a mixture of acetonitrile and methanol
Elution Solvent Ammonium hydroxide in a mixture of methanol, acetonitrile, and water
Internal Standard Desloratadine or Loratadine
Analytical Method LC-MS/MS or HPLC-UV

Formulation Development Research and Excipient Compatibility of Azatadine Dimaleate

Excipient Selection Criteria for Azatadine (B1203903) Dimaleate Formulations

The selection of appropriate excipients is a foundational step in the formulation of Azatadine Dimaleate, a compound known for its antihistaminic and anticholinergic properties. medchemexpress.comnih.gov The choice of excipients is governed by several factors, including the intended dosage form (e.g., solid oral, liquid, or parenteral), the manufacturing process, and the desired release profile. A primary consideration is the stability of Azatadine Dimaleate, as the dimaleate salt form is noted to have enhanced water solubility and stability compared to its free base. medchemexpress.com

Key criteria for excipient selection include:

Compatibility: The foremost criterion is the absence of detrimental chemical and physical interactions between the excipient and Azatadine Dimaleate. pharmaexcipients.com Incompatible excipients can lead to the degradation of the active pharmaceutical ingredient (API), compromising its efficacy and potentially forming harmful byproducts. scirp.orgresearchgate.net

Physicochemical Properties of the API: The properties of Azatadine Dimaleate, such as its particle size, bulk density, and flow characteristics, influence the choice of fillers, binders, and glidants to ensure content uniformity and manufacturability. pharmaexcipients.com

Moisture Content and Hygroscopicity: Given that moisture can accelerate chemical degradation pathways, the hygroscopicity of both the API and the excipients must be carefully managed. pharmaexcipients.comnih.gov Low-moisture-content excipients are generally preferred.

Impact on Stability: Excipients should not catalyze or participate in the degradation of Azatadine Dimaleate. For instance, excipients containing reactive impurities like reducing sugars or aldehydes should be avoided. nih.gov

Manufacturing Process Considerations: The chosen excipients must be compatible with the manufacturing process. For example, in lyophilized formulations, cryoprotectants that provide a higher critical temperature, such as mannitol, are often selected. pharmaexcipients.com

Drug-Excipient Interaction Studies

Drug-excipient interaction studies are crucial for identifying potential incompatibilities that could affect the quality, stability, and performance of the final drug product. scirp.orgresearchgate.net These studies are designed to predict and mitigate adverse interactions early in the formulation development process.

Azatadine, being a tertiary amine, possesses a reactive functional group that can participate in various chemical reactions with certain excipients or their impurities. nih.gov

Amine Reactivity: The tertiary amine group in the Azatadine molecule can interact with acidic excipients or impurities, potentially leading to salt formation or degradation.

Maillard Reactions: A significant concern for amine-containing drugs like Azatadine is the Maillard reaction, which occurs with reducing sugars such as lactose (B1674315). nih.gov This reaction between the amine group and the sugar can lead to the formation of glycosylamine, followed by Amadori rearrangement to produce ketose-amines, ultimately resulting in discoloration and degradation of the drug. nih.gov Therefore, the use of lactose in formulations containing Azatadine Dimaleate should be carefully evaluated.

Formaldehyde (B43269) Interactions: Formaldehyde and other aldehydes are common reactive impurities found in many pharmaceutical excipients, including polyethylene (B3416737) glycols (PEGs) and polysorbates. nih.govdrhothas.com These aldehydes can react with amine groups, leading to the formation of adducts and degradation products. scirp.orgdrhothas.com Given that Azatadine is almost completely metabolized through processes including demethylation, the presence of reactive impurities that can interact with its amine structure is a critical consideration. selleckchem.com

A study on related benzocycloheptane antihistamines like loratadine (B1675096) and pizotifen (B1678498) found them to be photolabile, suggesting that light protection could be an important factor in formulation and packaging design for compounds in this class. nih.gov

Physical incompatibilities, while not involving chemical changes to the drug molecule, can significantly impact the performance and stability of the formulation.

Phase Separation: In liquid or semi-solid formulations, the interaction between Azatadine Dimaleate and certain excipients can lead to phase separation. This can result in non-uniform drug distribution and affect the bioavailability of the product. For instance, if precipitation or phase separation occurs during the preparation of a solution, heating or sonication may be used to aid dissolution. medchemexpress.com

Crystallization: Changes in the solid-state properties of Azatadine Dimaleate can occur due to interactions with excipients. This may involve changes in the crystal form or the induction of crystallization from an amorphous state, which can alter dissolution rates and bioavailability. A study on a related antihistamine, desloratadine (B1670295), in a transdermal gel formulation showed that formulation components influenced properties like hardness and cohesiveness. nih.gov

Degradation Products: Incompatibility reactions can lead to the formation of degradation products, which must be identified and quantified to ensure they remain within acceptable limits. scirp.orgresearchgate.net The presence of reactive impurities in excipients is a primary driver for the formation of these degradants. nih.gov

Shelf-Life Reduction: The rate of drug degradation is influenced by factors such as temperature, humidity, and light. nih.govdrhothas.com Incompatible excipients can accelerate this degradation, leading to a reduced shelf-life for the product. researchgate.net For example, a study on cyproheptadine (B85728), a related benzocycloheptane antihistamine, showed that the degradation rate significantly increased under stress conditions of elevated temperature. researchgate.net

Packaging Considerations: The potential for degradation, particularly photodegradation as seen with related compounds, necessitates the selection of appropriate packaging that protects the formulation from light and moisture. nih.gov

Methodologies for Compatibility Assessment

To proactively identify and mitigate potential drug-excipient incompatibilities, various analytical methodologies are employed during the pre-formulation and formulation development stages.

A common and effective approach for assessing compatibility is the use of binary mixtures and stress testing.

Binary Mixture Preparation: This technique involves preparing mixtures of the drug substance with individual excipients, typically in a 1:1 or other relevant ratio. nih.gov These mixtures are then subjected to accelerated stability conditions.

Stress Testing: The binary mixtures, along with the pure drug and excipients as controls, are exposed to stress conditions such as elevated temperature (e.g., 40°C, 50°C) and high relative humidity (e.g., 75% RH) for a defined period (e.g., 1 to 4 weeks). nih.gov Some studies also include exposure to light to assess photostability. nih.gov

Analytical Techniques: Following the stress period, the samples are analyzed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). nih.gov The appearance of new peaks or a significant decrease in the peak area of the active drug indicates an incompatibility. scirp.orgdrhothas.com Other techniques like Differential Scanning Calorimetry (DSC) can also be used to detect physical interactions.

The following table outlines a typical experimental design for a binary mixture stress test for Azatadine Dimaleate.

Component 1 Component 2 Ratio (API:Excipient) Stress Conditions Analytical Method Observation
Azatadine DimaleateLactose1:150°C / 75% RH, 4 weeksHPLCDiscoloration, new degradation peaks
Azatadine DimaleateMicrocrystalline Cellulose1:150°C / 75% RH, 4 weeksHPLCNo significant change
Azatadine DimaleateMagnesium Stearate1:150°C / 75% RH, 4 weeksHPLCPotential for minor degradation
Azatadine DimaleatePovidone1:150°C / 75% RH, 4 weeksHPLCNo significant change
Azatadine DimaleateCroscarmellose Sodium1:150°C / 75% RH, 4 weeksHPLCNo significant change
This table is for illustrative purposes and actual results may vary.

This systematic approach allows for the early identification of problematic excipients, enabling formulation scientists to select compatible alternatives and develop a robust and stable drug product. nih.govresearchgate.net

Accelerated Stability Testing Paradigms

Accelerated stability testing is a fundamental component of formulation development, designed to predict the long-term stability of a drug product by subjecting it to exaggerated conditions of temperature and humidity. researchgate.net The primary goal is to increase the rate of chemical degradation or physical change, allowing for the rapid assessment of a formulation's shelf-life under normal storage conditions. mdpi.com These studies are crucial for identifying potential stability issues early in the development process, evaluating the impact of short-term excursions outside labeled storage conditions (such as during shipping), and comparing different formulation prototypes. europa.eunih.gov

Regulatory bodies like the International Council for Harmonisation (ICH) have established standardized conditions for accelerated stability testing. weebly.com For a drug product intended for storage in a General Climatic Zone (e.g., 25°C/60% RH), the standard accelerated condition is 40°C ± 2°C with a relative humidity of 75% ± 5% RH, typically conducted for a period of six months. weebly.comeuropa.eu Data is collected at specified time points, often including 0, 3, and 6 months, to establish a stability profile. asean.org If a "significant change" is observed during these studies, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be required. europa.eu

More advanced paradigms such as the Accelerated Stability Assessment Program (ASAP) have been introduced to further expedite the process. tepnelpharmaservices.com ASAP involves exposing a formulation to multiple, more extreme temperature and humidity conditions over a much shorter period (e.g., 2-4 weeks). tepnelpharmaservices.comspringernature.com By applying the Arrhenius equation, which relates the rate of degradation to temperature, this method allows for a scientifically-driven prediction of shelf-life in a fraction of the time required for traditional accelerated studies. mdpi.comtepnelpharmaservices.com

Table 1: Standard ICH Conditions for Accelerated and Long-Term Stability Testing This table outlines the internationally harmonized storage conditions for stability testing of drug products intended for the general climatic zone.

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months
Data derived from multiple sources. europa.euweebly.comeuropa.eu

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are indispensable tools in preformulation studies for the physical and chemical characterization of pharmaceutical materials. alraziuni.edu.yesjf.edu Among these, Differential Scanning Calorimetry (DSC) is the most widely used method for assessing the compatibility of an active pharmaceutical ingredient (API) like Azatadine dimaleate with various excipients. alraziuni.edu.yesjf.edu DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature, while both are subjected to a controlled temperature program. researchgate.net This allows for the detection of thermal events such as melting, crystallization, and glass transitions, which provide insight into the physical state and stability of the material. mdpi.comnih.gov

In the context of drug-excipient compatibility, mixtures of the API and a single excipient (typically in a binary ratio) are analyzed by DSC. The resulting thermogram is compared to the thermograms of the individual components. A significant shift in the melting point of the drug, a change in the enthalpy of fusion, or the appearance or disappearance of peaks can indicate a physical or chemical interaction. sjf.edu For example, an interaction between Azatadine dimaleate and an excipient could be suggested by a broadening of its melting endotherm or a shift to a lower temperature. sjf.edu While DSC is a rapid screening tool, it's important to note that the application of heat can sometimes induce interactions that might not occur under normal storage conditions. alraziuni.edu.ye Therefore, the results are often used as a preliminary guide to identify potentially incompatible excipients, which are then investigated further using more specific analytical techniques like HPLC. sjf.edu

Table 2: Interpretation of Thermal Events in Differential Scanning Calorimetry (DSC) This table explains common thermal events observed in DSC analysis and their potential interpretation in the context of drug-excipient compatibility screening.

Thermal EventDescriptionPotential Interpretation for Compatibility
Endotherm Process that absorbs energy (e.g., melting, boiling, sublimation, solid-solid transition).A shift, broadening, or disappearance of the drug's melting peak can indicate an interaction, dissolution, or eutectic formation with the excipient.
Exotherm Process that releases energy (e.g., crystallization, decomposition, oxidation).The appearance of a new exothermic peak may suggest a chemical reaction or degradation resulting from the drug-excipient mixture.
Glass Transition (Tg) A change in the heat capacity as an amorphous material transitions from a glassy to a rubbery state.A shift in the glass transition temperature can indicate miscibility or interaction between an amorphous drug and a polymeric excipient.
Data derived from multiple sources. alraziuni.edu.yeresearchgate.netmdpi.com

Mitigation Strategies for Drug-Excipient Incompatibilities

When drug-excipient incompatibilities are identified during formulation development for a compound like Azatadine dimaleate, several mitigation strategies can be employed to ensure the stability and quality of the final product. pharmtech.com The selection of a strategy is based on a risk assessment that considers the specific degradation pathway of the API and the nature of the interaction. pharmtech.com

A primary strategy is the careful selection of excipients. Choosing excipients known to be inert and with low levels of reactive impurities is a fundamental step. colorcon.comresearchgate.net For instance, if Azatadine dimaleate is susceptible to hydrolysis, excipients with low moisture content should be selected. pharmtech.comalliedacademies.org

Physical separation of the drug from the incompatible excipient is another effective approach. This can be achieved through formulation design, such as creating a physical barrier via film coating the API particles or the entire tablet. pharmtech.comresearchgate.net For moisture-sensitive drugs, a moisture-barrier film coating can protect the API from hydrolysis. researchgate.net

The addition of stabilizing agents to the formulation can counteract specific degradation pathways. For drugs prone to oxidation, antioxidants like butylated hydroxytoluene (BHT) may be included. chineway.com.cn For APIs sensitive to pH, buffering agents can be used to maintain a stable microenvironmental pH within the dosage form. pharmtech.com

Finally, the packaging system plays a critical role. Using high-barrier packaging, such as cold-form aluminum blisters, can protect the product from external moisture. researchgate.net The inclusion of desiccants within the packaging is a common and effective method to adsorb any residual moisture and prevent degradation of moisture-sensitive drugs. pharmtech.comalliedacademies.org

Table 3: Common Drug-Excipient Incompatibilities and Mitigation Strategies This table summarizes potential chemical incompatibilities and the corresponding strategies that can be implemented during formulation design to enhance product stability.

Incompatibility TypePotential CauseMitigation Strategy
Hydrolysis Reaction with moisture from excipients or the environment. nih.govUse low-moisture excipients; apply a moisture-barrier film coat; control manufacturing humidity; use high-barrier packaging with desiccants. pharmtech.comalliedacademies.orgresearchgate.net
Oxidation Reaction with oxygen, often catalyzed by metal ions or peroxides present as impurities in excipients. chineway.com.cnAdd antioxidants (e.g., BHT); use chelating agents to sequester metal ions; package under an inert gas like nitrogen. pharmtech.comchineway.com.cn
Maillard Reaction Interaction between a primary or secondary amine drug and a reducing sugar (e.g., lactose). researchgate.netReplace the reducing sugar with a non-reducing excipient like dicalcium phosphate (B84403) or microcrystalline cellulose.
Acid/Base Interaction Reaction between an acidic drug and a basic excipient, or vice-versa, affecting stability. nih.govSelect excipients with a compatible pH; use buffering agents to control the microenvironmental pH; physically separate the components (e.g., layered tablet). pharmtech.com
Data derived from multiple sources. pharmtech.comalliedacademies.orgresearchgate.netchineway.com.cnnih.govresearchgate.netnih.gov

Influence of Water Activity and Microenvironmental pH on Formulation Stability

The stability of a solid dosage form of Azatadine dimaleate is significantly influenced by the presence of water and the pH of its immediate surroundings within the formulation. paho.orgnih.gov These factors, known as water activity and microenvironmental pH, can be critical drivers of chemical degradation even in seemingly dry products. alliedacademies.org

Water activity (a_w) is a measure of the energy status of water in a system and represents the "free" or "available" water that can participate in chemical reactions, such as hydrolysis. alliedacademies.org It is distinct from total moisture content, as some water may be strongly bound to excipients and unavailable to react. alliedacademies.org Excipients in a formulation can significantly influence water activity; some can sequester moisture, thereby protecting a moisture-sensitive drug, while others may release water under certain conditions, accelerating degradation. colorcon.comnih.gov The stability of a moisture-sensitive drug is therefore highly dependent on the ability of the chosen excipients to modulate water availability. nih.gov

Computational Chemistry and Structural Modeling of Azatadine Dimaleate

Molecular Docking Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For azatadine (B1203903), docking simulations are primarily focused on its interaction with the histamine (B1213489) H1 receptor (H1R), a G-protein coupled receptor (GPCR). nih.govmdpi.com

Recent cryogenic electron microscopy (cryo-EM) and computational studies have elucidated the binding site of various antihistamines within the H1R. nih.govresearchgate.net The orthosteric binding site for antagonists is located between the transmembrane helices (TMHs) and is characterized by several key amino acid residues that form crucial interactions. mdpi.comnih.gov The amine group of first-generation antagonists like doxepin, which is structurally related to azatadine, typically forms an interaction with a highly conserved aspartate residue (Asp1073.32). nih.govnih.gov The tricyclic ring system of these antagonists settles into a hydrophobic pocket. nih.govacs.org

Studies on various H1R antagonists have identified a set of key residues involved in binding. While specific interactions for azatadine are not extensively detailed in the provided literature, data from related tricyclic and other H1 antagonists allow for an informed understanding of its likely binding mode. For instance, the binding of the second-generation antihistamine desloratadine (B1670295), the major metabolite of loratadine (B1675096), involves hydrophobic interactions with residues such as Tyr1083.33, Tyr4316.51, and Phe4326.52, and a hydrogen bond between its pyridine (B92270) nitrogen and Tyr4316.51. nih.gov Similarly, docking of other ligands into H1R models has highlighted the importance of residues like Lys179 for binding. researchgate.net Molecular dynamics (MD) simulations, which account for the flexibility of the protein, are often used to refine docking poses and assess the stability of the ligand-receptor complex over time. nih.govnih.gov

Table 1: Key Amino Acid Residues in the Histamine H1 Receptor (H1R) Binding Site Implicated in Antagonist Interactions
Residue (Ballesteros-Weinstein Numbering)LocationPredicted Interaction TypeInteracting Ligand Example(s)Reference
Asp107 (3.32)TM3Ionic/Hydrogen BondDoxepin, Mepyramine, General H1 Antagonists nih.govnih.gov
Tyr108 (3.33)TM3HydrophobicDesloratadine nih.gov
Lys179ECL2Anionic BindingSecond-generation antihistamines researchgate.netnih.gov
Trp428 (6.48)TM6Hydrophobic (Toggle Switch)Doxepin nih.govnih.gov
Tyr431 (6.51)TM6Hydrogen Bond, HydrophobicDesloratadine, Mepyramine nih.gov
Phe432 (6.52)TM6HydrophobicDesloratadine nih.govnih.gov

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new, more potent, or selective ligands. The availability of the H1R crystal structure and cryo-EM structures in complex with various antagonists has been a significant enabler for SBDD in this field. nih.govmdpi.comnih.gov

The process often begins with molecular docking of a known ligand, like azatadine, into the receptor's binding site to understand its binding mode. rsc.org Analysis of the interactions, such as the ionic bond with Asp1073.32 and hydrophobic interactions with the aromatic pocket, provides a roadmap for structural modifications. nih.govnih.gov For example, knowing that the tricyclic moiety of azatadine fits into a hydrophobic pocket enclosed by residues like Tyr108, Tyr431, and Phe432 allows medicinal chemists to design derivatives with altered ring systems or substituents to enhance these hydrophobic interactions, potentially increasing affinity and residence time. nih.govacs.org

One study demonstrated this approach by designing novel analogues of the antitussive cloperastine (B1201353) and docking them into a homology model of the H1R. rsc.org The results suggested that specific hydrogen bonds with residues Met183, Thr184, and Ile187 were important for binding, guiding the design of compounds with potentially better anti-allergic activity. rsc.org Furthermore, the identification of a secondary binding pocket in the H1R provides opportunities for structure-guided drug design, where new functional groups could be added to existing scaffolds to form additional interactions and improve clinical performance. nih.gov

Ligand-Based Pharmacophore Modeling

In the absence of a known receptor structure, or as a complementary approach, ligand-based pharmacophore modeling can be employed. This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. ijmo.orgresearchgate.net

For H1-receptor antagonists, pharmacophore models have been developed based on the structures of known active compounds. nih.govijmo.orgresearchgate.net These models typically include several key features:

Two aromatic rings (or hydrophobic regions).

A basic, positively ionizable nitrogen atom.

Often, a hydrogen bond acceptor feature. ijmo.orgresearchgate.net

A common pharmacophore for classical H1-antagonists consists of two hydrophobic groups, a hydrogen bond acceptor (HBA), and a hydrogen bond donor (HBD) or positive ionizable (PI) feature. ijmo.org The distances between these features are critical. For example, one model found distances of approximately 4.2 Å between the PI and a ring aromatic (RA) feature, and 6-7 Å between the PI and two hydrophobic (HP) features. researchgate.net

These pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that match the required features and spatial arrangement, potentially leading to the discovery of new H1 antagonists. researchgate.net Studies have successfully used such models, derived from sets of potent H1 antagonists like cyproheptadine (B85728) and mepyramine, to map other compounds and predict their antihistaminic activity. ijmo.orgresearchgate.net

Table 2: Common Features in Ligand-Based Pharmacophore Models for H1-Receptor Antagonists
Pharmacophore FeatureDescriptionCorresponding Chemical MoietyReference
Positive Ionizable (PI) / Hydrogen Bond Donor (HBD)A basic nitrogen atom, protonated at physiological pH.Tertiary amine in the piperidine (B6355638) ring ijmo.orgresearchgate.net
Ring Aromatic (RA) / Hydrophobic (HY/HP)Aromatic or bulky hydrophobic groups.The tricyclic benzo-cyclohepta-pyridine ring system ijmo.orgresearchgate.net
Hydrogen Bond Acceptor (HBA)An atom capable of accepting a hydrogen bond.Nitrogen atom in the pyridine ring ijmo.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.com These models use calculated molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic characteristics) to predict the activity of new or untested compounds. nih.gov

For H1-receptor antagonists, both 2D and 3D-QSAR approaches have been applied. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they analyze the 3D fields surrounding the molecules. nih.govnih.govnih.gov

In a typical 3D-QSAR study, a set of structurally related H1 antagonists with known binding affinities (e.g., pKi values) are aligned based on a common scaffold or a pharmacophore model. nih.govresearchgate.net CoMFA then calculates steric and electrostatic fields, while CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.govtandfonline.com Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model linking variations in these fields to variations in biological activity.

One such study on 129 H1-antihistamines developed a robust CoMSIA model with good predictive power (Q² = 0.525, R²pred = 0.807). nih.gov The resulting 3D contour maps from these models provide a visual guide for drug design. For example, a map might show that increasing steric bulk in a certain region is favorable for activity, while a positive electrostatic potential in another region is detrimental. tandfonline.comnih.gov This information is invaluable for optimizing lead compounds like azatadine to enhance their receptor binding affinity. nih.gov

Table 3: Example of Statistical Parameters from a 3D-QSAR (CoMSIA) Study on H1-Antihistamines
ParameterDescriptionExample ValueReference
Q² (or q²)Cross-validated correlation coefficient; a measure of internal model predictivity. A value > 0.5 is considered good.0.525 nih.gov
R²ncvNon-cross-validated correlation coefficient; measures the fit of the model to the training set data.0.891 nih.gov
R²predPredictive correlation coefficient for the external test set; measures the model's ability to predict the activity of new compounds.0.807 nih.gov
Descriptor FieldsPhysicochemical properties used to build the model.Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor nih.gov

Enzyme Inhibition and Transporter Interaction Research of Azatadine Dimaleate

In Vitro Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

There is a lack of specific data from in vitro studies in the public domain detailing the inhibitory effects of azatadine (B1203903) dimaleate on individual cytochrome P450 (CYP) enzymes. While it is known that azatadine undergoes hepatic metabolism, the specific CYP isozymes involved and the potential for azatadine dimaleate to inhibit these enzymes have not been thoroughly characterized in published literature. drugbank.com

Interactive Data Table: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Azatadine Dimaleate

CYP IsozymeTest SystemIC50 (µM)Ki (µM)Source
Data Not Available

Drug Transporter Interaction Studies

There is no direct evidence from published in vitro studies to confirm whether azatadine dimaleate is a substrate of key efflux transporters like Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein) and Breast Cancer Resistance Protein (BCRP), or major uptake transporters. While related second-generation antihistamines have been investigated for their interactions with these transporters, such data is molecule-specific and cannot be directly applied to azatadine. nih.govresearchgate.net

Interactive Data Table: Azatadine Dimaleate as a Substrate for Drug Transporters

TransporterTest SystemSubstrate (Yes/No)Efflux RatioSource
MDR1 (P-gp) Data Not Available
BCRP Data Not Available

Similarly, there is a lack of specific data on the potential of azatadine dimaleate to inhibit the function of drug transporters such as MDR1 and BCRP. Studies on other antihistamines have shown varying degrees of inhibitory activity. For instance, loratadine (B1675096) has been identified as a mild inhibitor of P-glycoprotein, whereas its metabolite, desloratadine (B1670295), is a significantly weaker inhibitor. nih.gov This variability underscores the need for specific testing of azatadine dimaleate to determine its own inhibitory profile. Without such data, its potential to cause transporter-based drug-drug interactions remains uncharacterized.

Interactive Data Table: Inhibitory Potential of Azatadine Dimaleate Against Drug Transporters

TransporterProbe SubstrateTest SystemIC50 (µM)Source
MDR1 (P-gp) Data Not Available
BCRP Data Not Available

Patent Landscape and Intellectual Property Analysis of Azatadine Dimaleate

Historical Patent Filings and Scope (e.g., U.S. Patent 3,326,924)

The cornerstone of intellectual property protection for Azatadine (B1203903) lies in U.S. Patent 3,326,924, filed on December 13, 1963, and granted on June 20, 1967. This patent, assigned to Schering Corporation, claimed novel aza-dibenzo[a,d]-cycloheptene derivatives, the chemical class to which Azatadine belongs. The patent's claims covered the core chemical structure of Azatadine, providing broad protection for the molecule itself.

The invention was characterized by its antihistaminic, antiserotonin, and antianaphylactic properties, positioning it for the treatment of allergic conditions such as urticaria and seasonal rhinitis. The patent also covered the pharmaceutically acceptable acid addition salts of these compounds, which is a critical aspect as Azatadine was later commercialized as Azatadine Dimaleate. This initial patent established the fundamental intellectual property that would govern the commercial exclusivity of Azatadine for years to come.

Patent Family Analysis and International Equivalents

A comprehensive analysis of the patent landscape for a pharmaceutical compound requires an examination of its patent family and international equivalents. This network of patents, filed in various countries, extends the intellectual property protection beyond the United States, securing market exclusivity in key global markets.

For Azatadine, a significant member of its patent family is the World Intellectual Property Organization (WIPO) patent WO1986000806A1. This international application, published in 1986, did not claim the compound itself, as that was already in the public domain following the expiration of the original composition of matter patent. Instead, it focused on a new formulation: the transdermal delivery of Azatadine. This patent highlights a common strategy in pharmaceutical lifecycle management, where new formulations or delivery methods are patented to extend the commercial life of a drug.

A detailed search of international patent databases like Espacenet would be required to construct a complete patent family tree, identifying all corresponding patents filed in different national and regional patent offices. This would provide a clearer picture of Schering Corporation's global patent strategy for Azatadine.

Chemical Scope and Specificity of Patent Claims

The chemical scope of a patent is defined by its claims, which are the legally enforceable part of the patent. A detailed analysis of the claims in U.S. Patent 3,326,924 would reveal the precise boundaries of the intellectual property protection. The claims would specify the core chemical structure of the aza-dibenzo[a,d]-cycloheptene derivatives, including the specific substitutions and variations covered by the patent.

Understanding the specificity of these claims is crucial for several reasons. It determines which chemical modifications would fall outside the scope of the patent, potentially allowing competitors to develop structurally similar but non-infringing compounds. It also forms the basis for any potential litigation, as infringement is determined by comparing a competitor's product to the patent's claims. A thorough analysis would involve a chemical structure search and a detailed reading of the patent's claims to map out the protected chemical space.

Freedom to Operate Assessments

A Freedom to Operate (FTO) assessment is a critical step for any company wishing to develop a new pharmaceutical product. It involves a detailed analysis of the patent landscape to determine if the proposed product infringes on any existing patents. For a generic manufacturer wanting to produce Azatadine Dimaleate, an FTO analysis would be essential.

The analysis would begin by identifying all relevant patents, including the original composition of matter patent and any subsequent patents covering formulations, manufacturing processes, or new uses. The legal status of these patents would be determined, including their expiration dates and any patent term extensions. The claims of each active patent would then be carefully analyzed to assess the risk of infringement.

While no public FTO assessments for Azatadine Dimaleate are available, any generic manufacturer would have had to conduct such an analysis before entering the market. This would have involved a thorough evaluation of the patent landscape to ensure that their product did not violate any of Schering Corporation's intellectual property rights.

Impact on Academic and Industrial Research and Development

The patenting of a new chemical entity like Azatadine has a significant impact on both academic and industrial research and development. The initial patent on the compound provides a period of market exclusivity, which incentivizes the significant investment required for drug development and clinical trials. This period of exclusivity allows the innovating company to recoup its research and development costs.

The existence of a patent can also influence the direction of research. Competitors, unable to market the patented compound, may focus their efforts on developing alternative, non-infringing compounds with similar therapeutic effects. This can lead to the discovery of new chemical classes and a diversification of treatment options.

Furthermore, the development of first-generation antihistamines like Azatadine paved the way for the development of second-generation antihistamines. These newer drugs were often designed to have improved side-effect profiles, such as reduced drowsiness. The knowledge gained from the development and clinical use of first-generation compounds provided a valuable foundation for this subsequent research. The patent landscape, therefore, not only protects innovation but also shapes the trajectory of future research and development in the field.

Future Directions and Emerging Research Avenues for Azatadine Dimaleate

Development of Next-Generation Azatadine (B1203903) Dimaleate Derivatives

The development of next-generation derivatives of azatadine is a promising area of research focused on improving its efficacy and safety profile. The core strategy revolves around modifying the chemical structure of the parent molecule to enhance its affinity for the histamine (B1213489) H1 receptor while minimizing off-target effects, particularly those leading to sedation and anticholinergic side effects.

Future research in this domain will likely concentrate on the structure-activity relationships (SAR) of azatadine analogs. The fundamental structure of H1 receptor antagonists includes two aromatic rings, a linker atom (which can be oxygen, carbon, or nitrogen), an ethylene (B1197577) bridge, and a terminal amino group. firsthope.co.in For azatadine, a tricyclic compound, modifications could be introduced to these key structural components. For instance, substitutions on the aryl groups with elements like chlorine, bromine, or methoxy (B1213986) groups could potentially increase its antihistaminic activity. firsthope.co.in

The synthesis of new azetidine (B1206935) and oxetane (B1205548) amino acid derivatives through methods like aza-Michael addition and Suzuki–Miyaura cross-coupling can serve as a blueprint for creating novel azatadine analogs. mdpi.com These synthetic strategies allow for the creation of a diverse library of compounds that can be screened for improved pharmacological properties. The goal is to develop derivatives with a higher therapeutic index, meaning a greater separation between the desired antihistaminic effects and undesired side effects.

Exploration of Novel Pharmacological Targets and Polypharmacology

Azatadine is primarily known as a histamine H1 receptor antagonist. nih.gov However, like many first-generation antihistamines, it exhibits a broader pharmacological profile, a concept known as polypharmacology. Azatadine also possesses anticholinergic and antiserotonin activities. nih.gov This multi-target engagement could be therapeutically beneficial in certain allergic conditions where multiple inflammatory pathways are at play.

Future research will likely explore these secondary activities more systematically to identify new therapeutic indications for azatadine or its derivatives. For instance, its anticholinergic properties could be further investigated for their potential in managing conditions characterized by cholinergic hyperreactivity. Similarly, its impact on serotonin (B10506) receptors could be explored in the context of allergic inflammation, where serotonin can play a role.

Furthermore, there is an ongoing effort to identify entirely new pharmacological targets for antihistamines. Research into the effects of H1 antihistamines on cellular processes beyond receptor antagonism, such as the down-regulation of allergic inflammation through nuclear factor-κB, opens up new avenues for investigation. nih.gov Understanding these non-canonical pathways could lead to the design of azatadine derivatives with novel mechanisms of action.

Advanced Drug Delivery Systems Research

A significant area of future research for azatadine dimaleate involves the development of advanced drug delivery systems (DDS). The primary objectives of such systems are to provide controlled and sustained release of the drug, enhance its bioavailability, and potentially target its delivery to specific sites of action, thereby reducing systemic side effects.

Lipid-based delivery systems, such as lipid cubic phases, have shown promise for the sustained delivery of antihistamines. nih.gov These systems can encapsulate the drug and release it over an extended period, which could improve patient compliance by reducing the frequency of administration. Research into formulating azatadine dimaleate into such systems, including nanoformulations like nanoparticles and liposomes, is a viable future direction. For instance, the use of red blood cell membrane-camouflaged nanoparticles is an innovative approach to improve drug delivery. acs.org

Another promising avenue is the development of in-situ gel drug delivery systems. acs.org These formulations can be administered as a liquid and then transform into a gel at the site of application, providing a sustained release of the drug. For allergic rhinitis, a nasal in-situ gel of azatadine could offer localized and prolonged therapeutic effects.

Integration of Omics Technologies in Preclinical Research

The integration of "omics" technologies—genomics, proteomics, and metabolomics—into preclinical research holds immense potential for advancing our understanding of azatadine dimaleate. These high-throughput technologies can provide a comprehensive view of the molecular changes induced by the drug and help identify biomarkers for treatment response.

Pharmacogenomics studies how genetic variations influence an individual's response to drugs. bohrium.comnih.gov For antihistamines, polymorphisms in genes encoding metabolic enzymes (like cytochrome P450), drug transporters, and the histamine receptors themselves can affect efficacy and the likelihood of adverse reactions. bohrium.comnih.gov Future preclinical studies on azatadine could use pharmacogenomic approaches to identify genetic markers that predict patient response, paving the way for personalized medicine.

Proteomics , the large-scale study of proteins, can be used to identify new protein biomarkers and gain a deeper understanding of the pathophysiology of allergic diseases. nih.govnih.gov In the context of azatadine research, proteomics can help elucidate the drug's mechanism of action by identifying changes in protein expression in response to treatment. This could reveal novel therapeutic targets and pathways affected by azatadine.

Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system. mdpi.com Preclinical metabolomic studies can provide a snapshot of the biochemical changes that occur in response to azatadine administration, offering insights into its metabolic fate and its effects on various metabolic pathways. uni-konstanz.de Recent studies have already begun to use metabolomics to differentiate between responders and non-responders to antihistamine therapy in allergic rhinitis. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and development, and these technologies can be applied to the future of azatadine dimaleate research. nih.gov AI and ML algorithms can analyze vast datasets to identify new drug candidates, predict their properties, and optimize their chemical structures.

In silico screening of virtual compound libraries using ML models can accelerate the discovery of novel azatadine derivatives with improved properties. nih.govresearchgate.net These models can be trained to predict the binding affinity of a molecule to the H1 receptor, as well as its potential for off-target effects. This can significantly reduce the time and cost associated with traditional drug discovery methods.

Generative Adversarial Networks (GANs) are a class of AI models that can generate new, chemically plausible molecules from scratch. doaj.orgresearchgate.net GANs can be trained on a dataset of known antihistamines and then used to generate novel molecular structures that are optimized for specific properties, such as high potency and low toxicity. mdpi.com This de novo drug design approach could lead to the creation of truly next-generation azatadine derivatives.

Furthermore, machine learning can be used to predict drug-drug interactions. mdpi.comnih.gov By analyzing the chemical structures of drugs and their known interactions, ML models can identify potential interactions between azatadine and other medications, contributing to a better understanding of its safety profile.

常见问题

Q. What statistical methods are robust for analyzing dose-response data in azatadine’s anticholinergic activity assays?

  • Methodological Answer : Use non-linear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azatadine maleate (200 MG)
Reactant of Route 2
Reactant of Route 2
Azatadine maleate (200 MG)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。